molecular formula C10H13ClN2O B7862023 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Cat. No.: B7862023
M. Wt: 212.67 g/mol
InChI Key: QXVSEXMQMHLGFE-UHFFFAOYSA-N
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Description

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide ( 1183709-43-4) is a chemical compound with the molecular formula C 10 H 13 ClN 2 O and a molecular weight of 212.68 g/mol . As an N-methylacetamide derivative, it belongs to a class of molecules that are of significant interest in scientific research, particularly as model systems for studying the peptide bond found in proteins and other biological structures . The presence of both amino and amide functional groups within its structure makes it a potential building block in organic synthesis and medicinal chemistry for the development of more complex molecules. Researchers value this compound for its use as a synthetic intermediate. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-N-[(3-chlorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-13(10(14)6-12)7-8-3-2-4-9(11)5-8/h2-5H,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVSEXMQMHLGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, a fine chemical intermediate with potential applications in pharmaceutical research and development. This document will cover its chemical identity, a plausible synthetic route, its characterization, and essential safety and handling protocols, all grounded in established chemical principles.

Core Compound Identity

Chemical Name: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide CAS Number: 1183709-43-4[1] Molecular Formula: C₁₀H₁₃ClN₂O[1] Molecular Weight: 212.68 g/mol [1]

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClN₂O[1]
Molecular Weight212.68[1]
CAS Number1183709-43-4[1]

Structural Representation:

G mol C10H13ClN2O workflow A N-methyl-1-(3-chlorophenyl)methanamine C 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide A->C Acylation B Chloroacetyl chloride B->C E 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide C->E Amination D Ammonia D->E

Caption: Proposed two-step synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Step 1: Synthesis of 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide

This initial step involves the acylation of N-methyl-1-(3-chlorophenyl)methanamine with chloroacetyl chloride. This is a standard method for the formation of N-aryl 2-chloroacetamides. [2]The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Dissolve N-methyl-1-(3-chlorophenyl)methanamine in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Add a tertiary amine base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically washed with an acidic solution, a basic solution, and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

The second step is a nucleophilic substitution reaction where the chlorine atom of the intermediate is displaced by an amino group. This can be achieved by reacting the chloroacetamide intermediate with ammonia.

Experimental Protocol:

  • Dissolve the purified 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide in a suitable solvent, such as a lower alcohol.

  • Introduce ammonia into the solution. This can be in the form of aqueous ammonia or by bubbling ammonia gas through the solution.

  • The reaction may require heating to proceed at a reasonable rate.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.

  • The resulting crude product can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the final product, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Characterization and Analytical Profile

While specific analytical data for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is not publicly available, it is expected that a full characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity. [1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the methylene protons of the acetamide group.

  • ¹³C NMR: The carbon NMR spectrum would complement the proton NMR data, showing characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (212.68 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.

  • HPLC: HPLC analysis would be used to determine the purity of the synthesized compound.

Potential Applications in Research and Drug Development

As a member of the aminoacetamide class of compounds, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide holds potential as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. N-phenylacetamide derivatives have been recognized for a variety of biological activities. [3]The structural motifs present in this molecule, including the substituted benzyl group and the aminoacetamide core, are found in various pharmacologically active compounds. For instance, related acetamide derivatives have been investigated for their antibacterial activities. [3]Furthermore, aminoacetamides can serve as precursors for the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is not publicly available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may possess hazards associated with related chemical classes. The following precautions are based on the safety profiles of structurally similar compounds such as N-methylacetamide and other chloroacetamides. [4][5][6] Hazard Summary (Inferred):

HazardDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.
Skin Irritation May cause skin irritation.Wear protective gloves. If skin irritation occurs, get medical advice/attention.
Eye Irritation May cause serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* It is advisable to store this compound under an inert atmosphere (e.g., nitrogen) to prevent potential degradation. [4] First-Aid Measures (General Recommendations):

  • If Swallowed: Immediately call a poison center or doctor. [5]* If on Skin: Wash with plenty of soap and water. [5]* If Inhaled: Move person into fresh air and keep comfortable for breathing. [5]* If in Eyes: Rinse cautiously with water for several minutes. [5]

Conclusion

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is a chemical compound with potential utility as an intermediate in synthetic organic chemistry, particularly in the field of drug discovery. While detailed information on its synthesis and applications is limited in publicly accessible literature, a plausible and efficient synthetic route can be devised based on established chemical principles. Due to the lack of a specific safety data sheet, this compound must be handled with care, adhering to the stringent safety protocols appropriate for novel research chemicals. Further investigation into the properties and biological activities of this molecule may reveal its potential as a valuable tool for the scientific research community.

References

  • SAFETY DATA SHEET. (2025, September 16).
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • PrepChem.com. Synthesis of a. N-(3'-chlorobenzyl)-2-cyanoacetamide. Retrieved from [Link]

  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37-47.
  • IRE Journals. (2020, June). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
  • Fun, H.-K., et al. (2012). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o547–o548.
  • Google Patents. (2006). Technique for preparing N-methylacetamide.
  • MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
  • MDPI. (2024, April). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Wikipedia. N-Methylacetamide. Retrieved from [Link]

  • PMC. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
  • NMR-Bio. NMR of large proteins: mastering methyl labeling for high-resolution analysis.
  • MDPI. (2018, January 12). Current NMR Techniques for Structure-Based Drug Discovery. [Source for general information on NMR spectroscopy in drug discovery]
  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • ResearchGate. (2012). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide.
  • University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination.
  • MDPI. (2022, May 22). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors.
  • ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid.
  • Pharmaffiliates. 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide. Retrieved from [Link]

  • ChemWhat. 2-amino-N-(2-chlorobenzyl)acetamide CAS#: 938336-84-6. Retrieved from [Link]

  • PubChem. N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride. Retrieved from [Link]

Sources

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide: Molecular Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and proposed synthetic and analytical methodologies for the compound 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. Designed for an audience of researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental design, drawing upon established chemical principles and data from structurally related molecules. We present a plausible, multi-step synthesis protocol, detailed methods for structural verification and purity assessment—including NMR, MS, and HPLC—and a discussion on the potential biological significance of this compound based on comparative structural analysis. This guide serves as a foundational resource for initiating research and development involving this specific chemical entity.

Molecular Overview and Physicochemical Properties

Introduction to the Molecule

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is a multifaceted organic molecule belonging to the classes of amides, amines, and aryl chlorides[1]. Its structure is characterized by a central acetamide core, which is N-substituted with both a methyl group and a 3-chlorobenzyl group. The presence of a primary amino group at the alpha-carbon of the acetyl moiety introduces a key functional site for further chemical modification or biological interaction. The 3-chlorobenzyl group provides aromaticity and lipophilicity, while the N-methyl group can influence conformational flexibility and metabolic stability. Understanding the interplay of these distinct structural motifs is crucial for predicting the molecule's chemical behavior and potential pharmacological profile.

Structural Elucidation

The systematic IUPAC name, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, precisely defines its atomic connectivity:

  • Acetamide: A two-carbon amide backbone (-C(=O)CH₂-).

  • N-methyl: A methyl group (-CH₃) is attached to the amide nitrogen.

  • N-(3-chlorobenzyl): A benzyl group, substituted with a chlorine atom at the meta (position 3) of the phenyl ring, is also attached to the amide nitrogen.

  • 2-Amino: A primary amino group (-NH₂) is located on the second carbon of the acetamide group (the alpha-carbon).

The Simplified Molecular-Input Line-Entry System (SMILES) string, O=C(N(CC1=CC=CC(Cl)=C1)C)CN, programmatically confirms this arrangement[1].

Physicochemical Data

The fundamental properties of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide are summarized below for quick reference.

PropertyValueSource
CAS Number 1183709-43-4[1]
Molecular Formula C₁₀H₁₃ClN₂O[1]
Molecular Weight 212.68 g/mol [1]
SMILES O=C(N(CC1=CC=CC(Cl)=C1)C)CN[1]
MDL Number MFCD12798456[1]

Retrosynthetic Analysis and Proposed Synthesis Protocol

Expertise-Driven Rationale for Synthesis Design

The strategy hinges on first constructing the N-substituted amide core and then introducing the alpha-amino group via nucleophilic substitution. This approach is favored over alternatives because it avoids potential side reactions involving the primary amino group during the initial amide formation. Using a chloroacetyl chloride precursor is a standard and highly effective method for creating an alpha-halo amide, which is an excellent electrophile for subsequent amination.

G Target 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide Intermediate1 2-Chloro-N-(3-chlorobenzyl)-N-methylacetamide Target->Intermediate1 Step C: Nucleophilic Substitution Precursor4 Ammonia Source (e.g., NH₃) Target->Precursor4 Intermediate2 N-(3-chlorobenzyl)-N-methylamine Intermediate1->Intermediate2 Step B: Acylation Precursor3 2-Chloroacetyl chloride Intermediate1->Precursor3 Precursor1 3-chlorobenzylamine Intermediate2->Precursor1 Step A: N-Methylation Precursor2 Methylating Agent (e.g., MeI) Intermediate2->Precursor2

Caption: Proposed Retrosynthetic Pathway for Target Compound.

Detailed Experimental Protocol

Step A: Synthesis of N-(3-chlorobenzyl)-N-methylamine

  • To a solution of 3-chlorobenzylamine (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) in a round-bottom flask, add a non-nucleophilic base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a methylating agent, such as methyl iodide (1.05 eq), dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the secondary amine intermediate.

Step B: Synthesis of 2-Chloro-N-(3-chlorobenzyl)-N-methylacetamide

  • Dissolve the purified N-(3-chlorobenzyl)-N-methylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a flask cooled to 0 °C.

  • Add 2-chloroacetyl chloride (1.1 eq) dropwise to the solution. A white precipitate of triethylamine hydrochloride will form.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor completion by TLC.

  • Wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude chloro-acetamide intermediate, which can often be used in the next step without further purification.

Step C: Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

  • Dissolve the crude 2-Chloro-N-(3-chlorobenzyl)-N-methylacetamide (1.0 eq) in a concentrated solution of ammonia in methanol (e.g., 7N).

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction to 50-60 °C and stir for 24-48 hours. The high concentration of ammonia is crucial to favor the desired substitution over side reactions.

  • After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove excess ammonia salts.

  • Dry the organic layer, concentrate, and purify the final product by flash column chromatography or recrystallization to obtain 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Analytical Characterization and Structural Verification

Rationale for Analytical Method Selection

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of its purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the chemical environment of hydrogen and carbon atoms, confirming the connectivity and overall structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that serve as a structural fingerprint.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, N-H) based on their characteristic vibrational frequencies.

  • High-Performance Liquid Chromatography (HPLC): Is the gold standard for determining the purity of the final compound.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Validation SynthesizedProduct Purified Product NMR NMR (¹H, ¹³C) SynthesizedProduct->NMR Analysis MS Mass Spec. SynthesizedProduct->MS Analysis IR IR Spec. SynthesizedProduct->IR Analysis HPLC HPLC SynthesizedProduct->HPLC Analysis StructureConfirmed Structure Confirmed NMR->StructureConfirmed MS->StructureConfirmed IR->StructureConfirmed PurityConfirmed Purity >95% Confirmed HPLC->PurityConfirmed

Caption: Workflow for Analytical Characterization and Validation.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals would include:

    • A singlet for the -CH₂-NH₂ protons.

    • A singlet for the N-CH₃ protons.

    • A singlet for the benzylic -CH₂- protons.

    • Multiplets in the aromatic region (7-8 ppm) corresponding to the four protons of the 3-chlorophenyl ring.

    • A broad singlet for the -NH₂ protons, which may exchange with residual water in the solvent.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. Expected signals would correspond to the 10 unique carbon atoms in the molecule, including a signal for the carbonyl carbon (~170 ppm) and signals for the aromatic carbons, one of which will show a C-Cl coupling.

Protocol: Mass Spectrometry (MS)
  • Method: Utilize Electrospray Ionization (ESI) for its soft ionization, which is ideal for preserving the molecular ion.

  • Analysis: In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 213.68.

  • Fragmentation: High-resolution MS/MS analysis would likely show characteristic fragments corresponding to the loss of the aminoacetyl group or cleavage at the benzylic position.

Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation: Analyze the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Analysis: Look for characteristic absorption bands:

    • N-H stretch: Two bands in the range of 3300-3500 cm⁻¹ (primary amine).

    • C-H stretch: Signals just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).

    • C=O stretch: A strong, sharp band around 1650-1680 cm⁻¹ (amide carbonyl).

    • C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

Protocol: High-Performance Liquid Chromatography (HPLC)
  • System Setup: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm or 262 nm[4].

  • Purity Assessment: The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. A pure sample should exhibit a single major peak.

Potential Biological Significance and Future Directions

Insights from Structurally Related Compounds

While the biological activity of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide itself is not documented, the activities of analogous structures provide a strong basis for hypothesis-driven research.

  • Antimicrobial Activity: N-phenylacetamide derivatives have demonstrated notable antibacterial properties[3]. Specifically, compounds containing a chloro-substituted phenyl ring have been synthesized and tested against various bacterial strains, showing moderate to high activity[3]. Furthermore, other N-substituted acetamides have been investigated as potential antibacterial and antifungal agents[5][6].

  • Anticonvulsant Activity: The acetamide scaffold is present in several central nervous system (CNS) active agents. For instance, N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives have been synthesized and shown to possess anticonvulsant effects in animal models[7].

  • Sigma Receptor Affinity: The N-benzylpiperidine moiety, which shares structural similarities with the N-benzyl group in our target molecule, is a known pharmacophore for sigma (σ) receptors[8]. Ligands for these receptors are being investigated for treating neurological disorders and neuropathic pain[8].

Hypothesis: Potential Pharmacological Profile

Based on the evidence from related structures, it is plausible to hypothesize that 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide could serve as a valuable scaffold for developing novel therapeutic agents. The combination of the chloro-substituted aromatic ring and the acetamide core suggests that initial screening for antibacterial activity is a logical starting point. Additionally, the overall structure merits investigation for CNS activity , including potential anticonvulsant properties or affinity for neuromodulatory targets like sigma receptors.

Recommended Next Steps for Research
  • Synthesis and Confirmation: The first step is to synthesize and purify the compound according to the proposed protocol and rigorously confirm its structure and purity using the analytical methods described.

  • Initial Biological Screening:

    • Antimicrobial Assays: Screen the compound against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) to determine its Minimum Inhibitory Concentration (MIC).

    • CNS Receptor Binding Assays: Evaluate the binding affinity of the compound for a panel of CNS receptors, with a particular focus on σ₁ and σ₂ receptors.

  • In Vitro Cytotoxicity: Assess the compound's toxicity against mammalian cell lines to establish a preliminary safety profile.

Conclusion

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is a structurally distinct chemical entity with potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive framework for its study, from a detailed synthesis plan to robust analytical protocols for its validation. By leveraging knowledge from structurally similar compounds, we have established a clear rationale for investigating its potential antimicrobial and CNS-related biological activities. The methodologies and insights presented herein are intended to equip researchers with the foundational knowledge required to explore the scientific potential of this promising molecule.

References

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • PubMed. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. [Link]

Sources

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Prospective Biological Evaluation of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, tiered approach to elucidating the potential therapeutic value of this molecule. By leveraging insights from structurally related compounds and employing a systematic screening cascade, this guide offers a robust roadmap for investigation, from initial cytotoxicity profiling to mechanism of action studies.

Introduction and Rationale

The N-benzylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Notably, various substituted N-benzyl acetamides have demonstrated significant anticonvulsant properties.[1][2] Specifically, modifications at the N-benzylamide site have been shown to modulate anticonvulsant efficacy, with electron-withdrawing groups often retaining or enhancing activity.[1] Furthermore, the introduction of an amino group at the 2-position of the acetamide core has been explored in the context of developing novel anticonvulsants and other bioactive agents.[1][3]

The subject of this guide, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, incorporates several of these key structural features. The presence of a 3-chloro substituent on the benzyl ring and an amino group on the acetyl moiety suggests a potential for neurological or antimicrobial activities. Indeed, N-phenylacetamide derivatives have been investigated for their antibacterial effects.[4] Given the precedent set by analogous compounds, a thorough investigation into the biological profile of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is warranted. This guide provides the scientific rationale and detailed methodologies for such an undertaking.

Synthesis and Characterization

A plausible synthetic route for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is proposed, drawing from established methods for the synthesis of N-substituted acetamides and amino acid amides.[5][6][7]

Proposed Synthetic Pathway

A two-step synthesis is envisioned, starting from commercially available N-(3-chlorobenzyl)methylamine and 2-chloroacetyl chloride, followed by nucleophilic substitution with ammonia.

Synthetic_Pathway reagent1 N-(3-chlorobenzyl)methylamine intermediate 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide reagent1->intermediate Acylation reagent2 2-chloroacetyl chloride reagent2->intermediate product 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide intermediate->product Nucleophilic Substitution reagent3 Ammonia reagent3->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide.

    • To a solution of N-(3-chlorobenzyl)methylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane, add 2-chloroacetyl chloride (1.1 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the intermediate.

  • Step 2: Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

    • Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol in a pressure vessel.

    • Add a solution of ammonia in ethanol (excess) to the vessel.

    • Seal the vessel and heat to 60-80°C for 24-48 hours.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

A Tiered Approach to Biological Evaluation

A systematic, three-tiered screening cascade is proposed to efficiently characterize the biological activity of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. This approach prioritizes broad, cost-effective assays in the initial stages, followed by more complex and specific assays in subsequent tiers.

Screening_Cascade tier1 Tier 1: Foundational Screening cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) tier1->cytotoxicity tier2 Tier 2: Functional Screening antibacterial Antibacterial Susceptibility Testing tier2->antibacterial anticonvulsant In Vivo Anticonvulsant Models (e.g., MES, scPTZ) tier2->anticonvulsant tier3 Tier 3: Mechanism of Action & Target ID moa Mechanism of Action Studies (e.g., Receptor Binding, Enzyme Inhibition) tier3->moa target_id Target Identification (e.g., Affinity Chromatography, Proteomics) tier3->target_id cytotoxicity->tier2 If not overtly toxic antibacterial->tier3 If active anticonvulsant->tier3 If active

Caption: A three-tiered screening cascade for biological evaluation.

Tier 1: Foundational Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the compound to determine a suitable concentration range for subsequent biological assays and to identify any potential for broad-spectrum toxicity.[8][9][10][11]

Table 1: Tier 1 Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Measures the metabolic activity of viable cells by the reduction of MTT to formazan.[12]Cell viability
LDH Release Assay Quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[11]Cell necrosis
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.[10]Cell viability and mortality
  • Cell Seeding: Plate a panel of human cancer and non-cancerous cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (e.g., from 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[13]

Tier 2: Functional Screening

Based on the known activities of structurally related compounds, Tier 2 screening will focus on antibacterial and anticonvulsant activities.

The antibacterial activity can be assessed using standard methods such as the disk diffusion assay or by determining the minimum inhibitory concentration (MIC).[4]

  • Preparation of Inoculum: Prepare a standardized suspension of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Initial anticonvulsant activity can be evaluated in established rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[14] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

Tier 3: Mechanism of Action and Target Identification

Should the compound demonstrate significant activity in Tier 2 assays, the focus will shift to elucidating its mechanism of action (MoA) and identifying its molecular target(s).[15][16][17][18]

Many anticonvulsant drugs act by modulating the activity of ion channels or neurotransmitter receptors. A plausible hypothesis is that 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide interacts with voltage-gated sodium channels, a common target for anticonvulsants.

Hypothetical_MoA compound 2-Amino-N-(3-chlorobenzyl) -N-methylacetamide vgsc Voltage-Gated Sodium Channel (VGSC) compound->vgsc Binds to inactivation Enhanced Inactivation vgsc->inactivation Promotes na_influx Reduced Na+ Influx inactivation->na_influx Leads to depolarization Decreased Neuronal Depolarization na_influx->depolarization Results in seizure Suppression of Seizure Activity depolarization->seizure Contributes to

Caption: Hypothetical mechanism of anticonvulsant action.

  • Receptor Binding Assays: To determine if the compound binds to known targets of anticonvulsant or antibacterial drugs.

  • Enzyme Inhibition Assays: To assess the compound's effect on key enzymes involved in neurotransmission or bacterial metabolic pathways.

  • Electrophysiology: To directly measure the effect of the compound on ion channel function in neuronal cells.

  • Affinity Chromatography and Mass Spectrometry-based Proteomics: To identify the cellular binding partners of the compound.

Conclusion

This technical guide presents a comprehensive and scientifically rigorous framework for the investigation of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. By following the proposed synthetic route and the tiered biological evaluation cascade, researchers can systematically elucidate the compound's cytotoxic profile, explore its potential therapeutic activities, and ultimately uncover its mechanism of action. The insights gained from such a structured approach will be invaluable for guiding further preclinical development and understanding the therapeutic potential of this novel chemical entity.

References

  • Kosheeka. (2025, January 23).
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  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - HK.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays. Miltenyi Biotec.
  • Khan, R. A. A., et al. (2021). Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. IntechOpen.
  • BenchChem. (2025).
  • Zhang, B., et al. (2020). Mechanisms of action of food bioactive compounds based on network pharmacology.
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  • Longdom Publishing. (n.d.). Bioactive Compounds in Pharmacology an Interdisciplinary Approach. Longdom Publishing.
  • ToxProfiler. (2024, October 11). ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. ScienceDirect.
  • O'Connor, J. C., et al. (1999). Evaluation of Tier I screening approaches for detecting endocrine-active compounds (EACs). PubMed.
  • Special Issue "Bioactive Molecules and Their Mechanisms of Action". (2020). MDPI.
  • (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Serrano, J. C. E., et al. (2015). Nutridynamics: mechanism(s) of action of bioactive compounds and their effects. PubMed.
  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.
  • Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal.
  • Chapman University Digital Commons. (n.d.). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons.
  • Ke, Y., et al. (2011). Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)
  • The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides. The Importance of the 2-acetamido Substituent. (n.d.). PubMed.
  • Camerman, A., et al. (2005). 2-acetamido-N-benzyl-2-(methoxyamino)acetamides: functionalized amino acid anticonvulsants. PubMed.
  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Sartorius. (n.d.). Biologics & Small Molecules Research. Sartorius.
  • Weissman, I. L., et al. (2016).
  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Research status and application progress of small molecule drug screening technology. (2024, August 20). Springer.
  • 2-Amino-N-methylacetamide, min 97%, 10 grams. (n.d.). CP Lab Chemicals.
  • (2025, October 16). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • The Royal Society of Chemistry. (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. In Books. The Royal Society of Chemistry.
  • (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI.
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An In-depth Technical Guide to the Predicted Pharmacological Profile of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document presents a predicted pharmacological profile for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (CAS No. 1183709-43-4). As of the date of this publication, there is a notable absence of publicly available, direct experimental data on the pharmacological properties of this specific compound. The information herein is therefore a scientifically informed extrapolation based on the known biological activities and structure-activity relationships (SAR) of structurally analogous N-benzylacetamide and 2-amino-N-phenylacetamide derivatives. This guide is intended for research and drug development professionals and should be used as a preliminary resource to inform potential future investigations.

Introduction and Rationale for Investigation

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide belongs to the N-benzylacetamide class of compounds, a scaffold that has garnered interest in medicinal chemistry due to its potential to interact with various biological targets. Notably, derivatives of this structural class have demonstrated activity as anticonvulsants and as modulators of ion channels[1][2]. The presence of a 2-amino group and a 3-chlorobenzyl moiety suggests that this molecule may possess unique pharmacological properties worthy of exploration. This guide aims to synthesize the available information on related compounds to construct a hypothetical pharmacological profile for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, providing a foundational framework for its potential future development and experimental validation.

Physicochemical Properties (Predicted)

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior and formulating it for experimental studies. The predicted properties of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide are summarized below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C10H13ClN2ODefines the elemental composition and molecular weight.
Molecular Weight 212.68 g/mol Influences diffusion, absorption, and distribution.
LogP (octanol-water partition coefficient) ~2.5 - 3.5Indicates lipophilicity, affecting membrane permeability and absorption.
Topological Polar Surface Area (TPSA) ~58 ŲPredicts passive molecular transport through membranes.
Hydrogen Bond Donors 1Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2Influences solubility and receptor binding.
pKa (most basic) ~8.5 - 9.5 (for the primary amine)Determines the ionization state at physiological pH, affecting solubility and target interaction.

Predicted Pharmacological Profile

Potential Mechanism of Action: Ion Channel Modulation

Based on structure-activity relationship studies of similar 2-amino-N-phenylacetamide derivatives, a plausible primary mechanism of action for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is the modulation of ion channels. Specifically, related compounds have been identified as inhibitors of Slack (Slo2.2, KCNT1) potassium channels[2]. These channels are sodium-activated potassium channels that play a crucial role in regulating neuronal excitability.

The following diagram illustrates the hypothesized mechanism of action of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide as an inhibitor of Slack potassium channels.

Predicted_MoA cluster_neuron Neuron Compound 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide Slack_Channel Slack (Slo2.2) K+ Channel Compound->Slack_Channel Inhibition K_efflux K+ Efflux Slack_Channel->K_efflux Blocks Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduces Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Leads to

Predicted Mechanism of Action
Potential Anticonvulsant Activity

The N-benzylacetamide scaffold is present in a number of compounds with demonstrated anticonvulsant properties. Studies on functionalized N-benzyl 2-acetamidoacetamides have shown significant protection against maximal electroshock (MES)-induced seizures in animal models[1]. The 2-acetamido group was found to be important but not essential for this activity[1]. The presence of the 2-amino group in the title compound suggests that it may also exhibit anticonvulsant effects, potentially through the modulation of neuronal excitability as described above.

Predicted Pharmacokinetics (ADME)

The following table outlines the predicted pharmacokinetic profile of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

ParameterPredicted ProfileRationale
Absorption Good oral bioavailability.Predicted LogP and TPSA values are within the range for good oral absorption (Lipinski's Rule of Five).
Distribution Likely to cross the blood-brain barrier.The lipophilic nature and relatively low molecular weight suggest potential for CNS penetration.
Metabolism Primarily hepatic metabolism via CYP450 enzymes. Potential sites of metabolism include N-dealkylation and oxidation of the aromatic ring.N-benzylacetamide derivatives are known to undergo hepatic metabolism.
Excretion Primarily renal excretion of metabolites.The metabolites are expected to be more polar and thus readily excreted by the kidneys.
Predicted Pharmacodynamics

Due to the lack of direct experimental data, a quantitative pharmacodynamic profile cannot be provided. However, based on related compounds, it is hypothesized that 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide will exhibit a dose-dependent inhibitory effect on its target ion channel(s) and a corresponding dose-dependent anticonvulsant effect in relevant animal models.

Proposed Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile, a series of in vitro and in vivo experiments are necessary. The following protocols are proposed as a starting point for the investigation of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Chemical Synthesis

A plausible synthetic route for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is outlined below.

Synthesis_Workflow Start 3-Chlorobenzylamine Step1 Reductive amination with formaldehyde Start->Step1 Intermediate1 N-(3-Chlorobenzyl)-N-methylamine Step1->Intermediate1 Step2 Acylation with 2-bromoacetyl bromide Intermediate1->Step2 Intermediate2 2-Bromo-N-(3-chlorobenzyl)-N-methylacetamide Step2->Intermediate2 Step3 Amination with ammonia Intermediate2->Step3 Product 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide Step3->Product In_Vitro_Workflow Start Synthesized Compound Step1 Prepare stock solution in DMSO Start->Step1 Step2 Automated Patch-Clamp Electrophysiology Step1->Step2 Sub_Step2a HEK293 cells expressing target ion channel (e.g., Slack) Step2->Sub_Step2a Sub_Step2b Apply varying concentrations of the compound Step2->Sub_Step2b Step3 Record ionic currents Sub_Step2b->Step3 Step4 Data Analysis Step3->Step4 Sub_Step4a Generate concentration-response curves Step4->Sub_Step4a Sub_Step4b Calculate IC50 values Sub_Step4a->Sub_Step4b End Identified Target and Potency Sub_Step4b->End

Sources

A Technical Guide to 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide: Synthesis, Properties, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed technical overview of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, a substituted acetamide with potential applications as a scaffold in medicinal chemistry and drug development. We present its definitive chemical identity, including its IUPAC name and structural properties, and outline a robust, two-step synthetic pathway starting from commercially available precursors. The narrative emphasizes the chemical logic behind the protocol, offering insights into reaction mechanisms and quality control. While direct biological data for this specific molecule is not extensively published, we situate its relevance within the broader class of N-benzylacetamide derivatives, which have demonstrated significant anticonvulsant properties. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and pharmacology.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any research chemical is to establish its precise identity and properties. This ensures reproducibility and accurate interpretation of experimental results.

IUPAC Nomenclature and Structural Confirmation

The formal name for the compound of interest, as governed by the International Union of Pure and Applied Chemistry (IUPAC) standards, is 2-amino-N-(3-chlorobenzyl)-N-methylacetamide . This name is derived by identifying the acetamide core, which is substituted on the nitrogen atom (N) with both a methyl group and a 3-chlorobenzyl group. An amino group is present at the second carbon (alpha-carbon) of the acetyl moiety.

Its identity is confirmed by its CAS Registry Number: 1183709-43-4 [1].

Chemical Structure

The molecular structure of 2-amino-N-(3-chlorobenzyl)-N-methylacetamide is best visualized to understand its functional components: a tertiary amide, a primary amine, and a chlorinated aromatic ring.

G A 3-Chlorobenzyl Chloride + Methylamine B Step 1: Nucleophilic Substitution A->B C N-(3-chlorobenzyl)-N-methylamine (Intermediate) B->C D + 2-Chloroacetyl Chloride E Step 2: Acylation C->E D->E F 2-Chloro-N-(3-chlorobenzyl)-N-methylacetamide E->F G + Ammonia (or equivalent) H Step 3: Nucleophilic Substitution (Amination) F->H G->H I 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (Final Product) H->I

Caption: Proposed three-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-chlorobenzyl)-N-methylamine (Intermediate)

This procedure is adapted from a known synthesis of the homologous N-methyl-4-chlorobenzylamine.[2] The choice of a basic workup is critical for isolating the free amine from its salt form.

  • Reaction Setup: To a solution of 3-chlorobenzyl chloride (1.0 eq) in ethanol, add an ethanolic solution of methylamine (2.0-3.0 eq, 33% w/v) dropwise at room temperature. The excess methylamine acts as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reaction Execution: Heat the mixture to reflux and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with deionized water and perform a liquid-liquid extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Adjust the aqueous phase to a pH > 10 using a base such as potassium carbonate or sodium hydroxide. This deprotonates the amine hydrochloride salt, making it soluble in organic solvents.

    • Extract the aqueous phase with ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(3-chlorobenzyl)-N-methylamine as an oil or low-melting solid.[2]

Step 2: Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

This step involves a two-stage, one-pot reaction adapted from general procedures for the synthesis of 2-amino-N-phenylacetamide derivatives.[3]

  • Acylation Reaction:

    • Dissolve the N-(3-chlorobenzyl)-N-methylamine intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add 2-chloroacetyl chloride (1.1 eq) dropwise. The base is essential to quench the HCl generated during the acylation, preventing the formation of the unreactive amine hydrochloride salt.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Amination Reaction:

    • Once the acylation is complete, add a concentrated solution of aqueous ammonia (excess, ~10 eq) or a solution of ammonia in methanol to the reaction vessel.

    • Seal the vessel and stir at room temperature or with gentle heating (40-50 °C) for 12-24 hours. This is a standard nucleophilic substitution where ammonia displaces the chloride on the alpha-carbon.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous HCl (to remove any remaining amine base), saturated aqueous sodium bicarbonate (to remove any acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel to afford the final compound, 2-amino-N-(3-chlorobenzyl)-N-methylacetamide.

Structural Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the identity and purity of the final compound must be confirmed.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing characteristic chemical shifts and coupling constants for the aromatic, benzylic, methyl, and acetamide protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides the correct molecular ion peak (m/z) corresponding to the compound's molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product, which should ideally be >95% for use in biological assays.

Context in Medicinal Chemistry and Drug Development

While 2-amino-N-(3-chlorobenzyl)-N-methylacetamide itself is not a known therapeutic agent, its structural motifs are present in a wide range of pharmacologically active molecules. Its value lies in its potential as a molecular scaffold or an intermediate for more complex drug candidates.

The N-Benzyl Acetamide Scaffold in Anticonvulsants

The core N-benzyl acetamide structure is a "privileged" scaffold in medicinal chemistry, particularly for central nervous system (CNS) disorders.

  • Anticonvulsant Activity: Numerous studies have demonstrated that N-benzyl-2-acetamidoacetamide derivatives are potent anticonvulsants. These compounds show significant efficacy in the maximal electroshock (MES)-induced seizure test, a standard preclinical model for evaluating potential anti-epileptic drugs.

  • Mechanism of Action: While the precise mechanism is not fully elucidated for all derivatives, it is hypothesized that these compounds modulate voltage-gated sodium channels, similar to established drugs like phenytoin. The acetamido group has been shown to be important, but not strictly required, for this activity.[1][4] The N-benzyl group is crucial for binding within the target protein pocket.

Role as a Synthetic Intermediate

Compounds bearing the 2-aminoacetamide structure are key precursors in the synthesis of important heterocyclic systems.

  • Benzodiazepine Synthesis: N-substituted 2-aminoacetamides are valuable intermediates for creating 1,4-benzodiazepin-2-ones. Benzodiazepines are a major class of drugs used for their anxiolytic, anticonvulsant, and muscle relaxant properties.[2] The aminoacetamide portion can undergo intramolecular cyclization reactions to form the seven-membered diazepine ring.

Safety and Handling

As a novel research chemical, comprehensive toxicological data for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is not available. Standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is a well-defined chemical entity with significant potential as a building block in drug discovery. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. Its structural relationship to known anticonvulsant agents and its utility as a precursor for benzodiazepines highlight its relevance for researchers in medicinal chemistry. Future work should focus on the biological evaluation of this compound and its derivatives to fully explore their therapeutic potential.

References

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI.[Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry.[Link]

  • The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides. The Importance of the 2-acetamido Substituent. PubMed.[Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.[Link]

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An In-depth Technical Guide to 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide and its derivatives. This class of compounds has garnered interest within the scientific community for its potential applications in the treatment of central nervous system (CNS) disorders. This document will delve into the nuanced structure-activity relationships, synthetic methodologies, and the pharmacological profiles of these promising molecules, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Emergence of Novel CNS-Active Agents

The quest for novel therapeutic agents to treat a spectrum of central nervous system (CNS) disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases, is a paramount challenge in modern medicine.[1][2] Among the myriad of scaffolds explored, N-benzyl-2-aminoacetamide derivatives have emerged as a promising class of compounds, demonstrating significant anticonvulsant and neuroprotective properties.[3][4] The core structure, characterized by a flexible acetamide linker connecting an amino group and a substituted benzyl moiety, allows for extensive chemical modification to fine-tune its pharmacological profile.

This guide focuses specifically on derivatives of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, a scaffold that combines key structural features expected to modulate CNS activity. The presence of a chlorine atom on the benzyl ring can influence the molecule's lipophilicity and metabolic stability, while the N-methyl group can impact its conformational flexibility and interaction with biological targets.[1]

Synthetic Strategies and Methodologies

The synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide derivatives generally follows a convergent approach, involving the preparation of a substituted N-benzylamine intermediate followed by acylation with a protected amino acid.

General Synthetic Scheme

A representative synthetic route is outlined below. The key steps involve the reductive amination to form the N-(3-chlorobenzyl)-N-methylamine, followed by coupling with a suitable N-protected glycine derivative, and subsequent deprotection.

Synthetic Scheme A 3-Chlorobenzaldehyde C Reductive Amination (e.g., NaBH4, NaBH(OAc)3) A->C B Methylamine B->C D N-(3-chlorobenzyl)-N-methylamine C->D F Coupling Agent (e.g., HATU, EDCI) D->F E N-Boc-glycine E->F G N-Boc-2-amino-N-(3-chlorobenzyl)-N-methylacetamide F->G H Deprotection (e.g., TFA, HCl) G->H I 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide H->I

Caption: General synthetic route for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of N-(3-chlorobenzyl)-N-methylamine

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) in methanol, add a solution of methylamine (2.0 eq) in methanol dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(3-chlorobenzyl)-N-methylamine.

Step 2: Synthesis of N-Boc-2-amino-N-(3-chlorobenzyl)-N-methylacetamide

  • To a solution of N-(3-chlorobenzyl)-N-methylamine (1.0 eq) and N-Boc-glycine (1.1 eq) in dichloromethane, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

  • Dissolve the N-Boc protected intermediate in a solution of trifluoroacetic acid in dichloromethane (1:1).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Biological Activity and Therapeutic Potential

While specific biological data for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide derivatives is not extensively reported in publicly available literature, the broader class of N-benzyl-2-aminoacetamides has shown significant promise as modulators of CNS targets, particularly as anticonvulsants.[3][4]

Anticonvulsant Activity

Studies on related N'-benzyl 2-substituted 2-amino acetamides have demonstrated potent anticonvulsant effects in animal models, such as the maximal electroshock seizure (MES) test.[3] The activity of these compounds is often comparable to or exceeds that of established antiepileptic drugs like phenobarbital and phenytoin.[4] The proposed mechanism of action for some of these derivatives involves the modulation of voltage-gated sodium channels, a key target for many antiepileptic drugs.

Potential as Ion Channel Modulators

The structural similarity of these compounds to known ion channel modulators suggests that they may interact with various ion channels in the CNS.[5][6][7] The N-benzyl group can engage in hydrophobic and aromatic interactions within the channel pore or at allosteric sites, while the aminoacetamide portion can form hydrogen bonds. The 3-chloro substituent on the benzyl ring is expected to influence the electronic properties and binding affinity of the molecule.

Structure-Activity Relationships (SAR)

The pharmacological activity of N-benzyl-2-aminoacetamide derivatives is highly dependent on the nature and position of substituents on both the benzyl ring and the acetamide moiety.

Substitution on the Benzyl Ring

SAR studies on analogous series have shown that the position and electronic nature of substituents on the benzyl ring are critical for activity.[3]

  • Electron-withdrawing groups: In some series of N'-benzyl 2-amino-3-methylbutanamide, electron-withdrawing groups on the benzyl ring were found to retain or enhance anticonvulsant activity.[3] This suggests that the 3-chloro substituent in the topic compound is a favorable feature.

  • Positional Isomers: The position of the substituent on the benzyl ring can significantly impact potency. For instance, moving a substituent from the para to the meta or ortho position can alter the binding orientation and affinity for the target protein.

N-Alkylation of the Amide

N-methylation of the amide nitrogen, as in the core topic, can have several effects:

  • Conformational Restriction: The methyl group can restrict the rotation around the amide bond, potentially locking the molecule into a more bioactive conformation.

  • Lipophilicity: N-methylation generally increases the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier.

  • Metabolic Stability: N-alkylation can block N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life.[1]

Modifications at the 2-Position of the Acetamide

While this guide focuses on 2-amino derivatives, it is noteworthy that substitutions at the 2-position of the acetamide have been explored in related series. The introduction of small alkyl or heteroatom-containing moieties at this position has been shown to significantly modulate anticonvulsant activity.[4]

Analytical Characterization

The characterization of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide derivatives relies on a combination of spectroscopic and chromatographic techniques to confirm the structure and purity of the synthesized compounds.

Technique Purpose Expected Observations
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Characteristic signals for the aromatic protons of the 3-chlorobenzyl group, the N-methyl and methylene protons of the acetamide backbone, and the primary amine protons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the calculated mass of the derivative.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the amide, and C-Cl stretch of the aromatic ring.

Future Directions and Therapeutic Outlook

The 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide scaffold represents a promising starting point for the development of novel CNS-active agents. Future research in this area should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of these derivatives against a panel of CNS targets, including various ion channels and receptors, is warranted to elucidate their mechanism of action.

  • In-depth SAR Studies: Systematic modification of the core structure, including the exploration of different substituents on the benzyl ring and variations at the 2-position of the acetamide, will be crucial for optimizing potency and selectivity.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their advancement as potential drug candidates.

Conclusion

While direct and extensive research on 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide derivatives is currently limited in the public domain, the available literature on analogous N-benzyl-2-aminoacetamides provides a strong rationale for their investigation as potential CNS therapeutics. The synthetic accessibility of this scaffold, coupled with the promising anticonvulsant and neuromodulatory activities of related compounds, makes it an attractive area for further exploration in drug discovery. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing class of molecules.

References

  • US10793515B2 - Compounds advantageous in the treatment of central nervous system diseases and disorders - Google P
  • US20220153694A1 - Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders - Google P
  • US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google P
  • US-8940902-B2 - Treatment of central nervous system disorders - PubChem. (URL: [Link])

  • WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google P
  • King, A. M., et al. (2011). Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. Journal of medicinal chemistry, 54(19), 6417–6431. (URL: [Link])

  • Hohn, H., et al. (2008). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of medicinal chemistry, 51(18), 5649–5657. (URL: [Link])

  • Schiaffino-Ortega, S., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International journal of molecular sciences, 22(17), 9403. (URL: [Link])

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (URL: [Link])

  • Traynelis, S. F., et al. (2020). Biased Modulators of NMDA Receptors Control Channel Opening and Ion Selectivity. Nature chemical biology, 16(2), 171–179. (URL: [Link])

  • Biochemistry Journal. (2023). Structure activity relationships of novel therapeutics in drug design. (URL: [Link])

  • Effects of N-chlorobenzyl analogues of amiloride on myocardial contractility, Na-Ca-exchange carrier and other cardiac enzymatic activities - PubMed. (URL: [Link])

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. (URL: [Link])

  • Grewer, C., et al. (2016). Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorganic & medicinal chemistry letters, 26(22), 5547–5551. (URL: [Link])

  • Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives - PubMed. (URL: [Link])

  • Paul, B., Bernacki, R. J., & Korytnyk, W. (1980). Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs. Carbohydrate research, 80(1), 99–115. (URL: [Link])

  • (PDF) Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2″-sulfanyl acetamide - ResearchGate. (URL: [Link])

  • Luo, Y., et al. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(11), 2119-2139. (URL: [Link])

  • N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC. (URL: [Link])

  • Nury, H., et al. (2011). From Toxins Targeting Ligand Gated Ion Channels to Therapeutic Molecules. Toxins, 3(3), 248–284. (URL: [Link])

  • 2-(2-amino-3-benzoylphenyl)-N-methylacetamide - Virtuous Lifesciences. (URL: [Link])

  • EP1327150A1 - Methods for detecting modulators of ion channels using thallium (i)
  • 2-Phenethylamines in Medicinal Chemistry: A Review - Semantic Scholar. (URL: [Link])

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Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and efficient two-step synthetic pathway commencing from commercially available precursors. The methodology is designed for reproducibility and scalability in a standard laboratory setting. We elaborate on the causality behind procedural choices, from reagent selection to reaction conditions, ensuring that researchers can not only replicate the synthesis but also adapt it based on a foundational understanding of the underlying chemical principles. This guide includes detailed experimental protocols, characterization data, safety precautions, and mechanistic diagrams to ensure scientific integrity and user success.

Introduction and Synthetic Strategy

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is a secondary amine derivative incorporating a substituted benzyl group and an acetamide moiety. Such structures are of significant interest in the synthesis of pharmacologically active compounds. The synthetic strategy detailed herein is a logical and efficient two-step process designed to first construct the core amide structure and then introduce the primary amino group.

Retrosynthetic Analysis: The target molecule can be disconnected at the C-N bond of the primary amine, tracing back to an α-halo-substituted amide intermediate. This intermediate, 2-Chloro-N-(3-chlorobenzyl)-N-methylacetamide, can be formed through a standard acylation reaction between N-methyl-3-chlorobenzylamine and 2-chloroacetyl chloride. This approach utilizes readily available and cost-effective starting materials.

Forward Synthesis Overview:

  • Step 1: N-Acylation. N-methyl-3-chlorobenzylamine is reacted with 2-chloroacetyl chloride in the presence of a non-nucleophilic base. This reaction proceeds via a nucleophilic acyl substitution mechanism to yield the key intermediate, 2-Chloro-N-(3-chlorobenzyl)-N-methylacetamide.

  • Step 2: Nucleophilic Substitution (Amination). The α-chloro group on the intermediate is subsequently displaced by an amino group using an ammonia source. This SN2 reaction furnishes the final product, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

G cluster_0 Synthetic Workflow Start Starting Materials: - N-methyl-3-chlorobenzylamine - 2-chloroacetyl chloride - Ammonia Solution Step1 Step 1: N-Acylation (Formation of Intermediate 1) Start->Step1 Intermediate Intermediate 1: 2-Chloro-N-(3-chlorobenzyl) -N-methylacetamide Step1->Intermediate Isolate & Purify Step2 Step 2: Amination (Formation of Final Product) Intermediate->Step2 Product Final Product: 2-Amino-N-(3-chlorobenzyl) -N-methylacetamide Step2->Product Purification Purification & Analysis (Column Chromatography, NMR, MS) Product->Purification G cluster_step1 Step 1: N-Acylation Mechanism cluster_step2 Step 2: Amination (SN2) Mechanism Amine R₂NH AcylChloride Cl-C(=O)-CH₂Cl Amine->AcylChloride Nucleophilic Attack Tetrahedral [R₂N⁺H-C(O⁻)-CH₂Cl]Cl⁻ AcylChloride->Tetrahedral Amide R₂N-C(=O)-CH₂Cl Tetrahedral->Amide Collapse HCl HCl Tetrahedral->HCl NH3 NH₃ ChloroAmide R₂N-C(=O)-CH₂-Cl NH3->ChloroAmide Backside Attack TransitionState [H₃N---CH₂(C=O)NR₂---Cl]‡ ChloroAmide->TransitionState AminoAmide R₂N-C(=O)-CH₂-NH₃⁺ Cl⁻ TransitionState->AminoAmide Cl⁻ Leaves

Caption: Simplified reaction mechanisms for N-Acylation and Amination steps.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )SupplierPurity
N-methyl-3-chlorobenzylamineC₈H₁₀ClN155.62Commercial≥97%
2-Chloroacetyl chlorideC₂H₂Cl₂O112.94Commercial≥98%
Triethylamine (TEA)C₆H₁₅N101.19Commercial≥99%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Commercial≥99.8%
Ammonia solution (28-30% in H₂O)NH₃17.03CommercialACS Grade
Methanol (MeOH)CH₄O32.04CommercialACS Grade
Sodium Sulfate, anhydrousNa₂SO₄142.04CommercialACS Grade
Silica GelSiO₂60.08Commercial230-400 mesh
Ethyl AcetateC₄H₈O₂88.11CommercialACS Grade
HexanesN/AN/ACommercialACS Grade
Protocol 1: Synthesis of 2-Chloro-N-(3-chlorobenzyl)-N-methylacetamide (Intermediate 1)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methyl-3-chlorobenzylamine (7.78 g, 50.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Dissolve the amine in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath. Add triethylamine (7.0 mL, 50.0 mmol, 1.0 equiv.) to the stirred solution.

  • Acylation: Slowly add 2-chloroacetyl chloride (4.0 mL, 50.0 mmol, 1.0 equiv.) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. [1]5. Work-up: Upon completion, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure intermediate as a colorless to pale yellow oil.

Protocol 2: Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (Final Product)
  • Reaction Setup: In a sealed pressure vessel, dissolve the purified 2-Chloro-N-(3-chlorobenzyl)-N-methylacetamide (Intermediate 1, e.g., 5.80 g, 25.0 mmol, 1.0 equiv.) in 50 mL of methanol.

  • Amination: To this solution, add 50 mL of a concentrated aqueous ammonia solution (28-30%). Ensure the vessel is sealed properly.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Cooling and Concentration: After the reaction period, cool the vessel to room temperature before carefully venting. Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Extraction: To the remaining aqueous residue, add 100 mL of dichloromethane. Extract the aqueous layer three times with 50 mL portions of DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude final product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel, using a gradient of 5% to 15% methanol in dichloromethane to afford the pure 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Characterization and Expected Results

CompoundAppearanceYieldMolecular FormulaMolecular Weight
Intermediate 1 Colorless to pale yellow oil80-90%C₁₀H₁₁Cl₂NO232.11
Final Product Off-white solid or viscous oil65-75%C₁₀H₁₃ClN₂O212.68

Analytical Data for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (Final Product):

  • ¹H NMR: Expected chemical shifts (δ, ppm) would include signals for the aromatic protons (around 7.2-7.4 ppm), a singlet for the benzyl CH₂ group, a singlet for the N-methyl group, a singlet for the α-amino CH₂ group, and a broad singlet for the NH₂ protons.

  • ¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon (around 170 ppm), and the aliphatic carbons. [2]* Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ = 213.68.

Safety and Handling Precautions

  • 2-Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3]* N-methyl-3-chlorobenzylamine: Corrosive and may cause skin and eye irritation. [4]* Ammonia Solution: Corrosive and has a pungent, irritating odor. Work in a fume hood and avoid inhalation of vapors.

  • Dichloromethane: A suspected carcinogen. All handling should be performed in a fume hood.

  • Pressure Vessel: The amination step generates pressure. Ensure the reaction vessel is properly sealed and a blast shield is in place. Do not exceed the pressure rating of the equipment.

Conclusion

The two-step protocol presented provides a reliable and well-documented method for synthesizing 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. By detailing the mechanistic rationale and providing clear, step-by-step instructions, this guide is intended to empower researchers in the fields of organic synthesis and drug discovery. The self-validating nature of the protocol, supported by expected yields and characterization data, ensures a high probability of success for the user.

References

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 22). 10.5: Synthesis of Amines. Retrieved from [Link]

  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • HETEROCYCLES. (2013, July 4). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]

Sources

Application Note: Synthesis and Characterization of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

[1]

Executive Summary & Application Context

Compound Name: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide CAS Registry Number: 1183709-43-4 Molecular Formula:

Molecular Weight:1

This Application Note details the optimized synthetic protocol for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide , a critical glycinamide scaffold used in medicinal chemistry.[1] This structural motif—an

The protocol is designed for high-fidelity reproduction in a drug discovery setting, prioritizing yield, purity, and scalability.[1] It employs a convergent synthetic strategy: the preparation of a secondary amine intermediate followed by standard peptide coupling and deprotection.

Retrosynthetic Strategy & Logic

To ensure regioselectivity and prevent over-alkylation, a stepwise approach is superior to direct alkylation of acetamide derivatives.

  • Disconnection: The amide bond is the strategic disconnection point.

  • Synthons:

    • Electrophile: N-protected Glycine (Boc-Gly-OH) to prevent self-coupling.[1]

    • Nucleophile: N-(3-chlorobenzyl)-N-methylamine.[1]

  • Precursor Synthesis: The nucleophile is generated via reductive amination of 3-chlorobenzaldehyde, ensuring mono-methylation.[1]

Reaction Scheme Visualization

SynthesisSchemeAldehyde3-ChlorobenzaldehydeSecAmineIntermediate A:N-(3-chlorobenzyl)-N-methylamineAldehyde->SecAmine1. MeNH2, MeOH2. NaBH4AmineMethylamineAmine->SecAmineCoupledIntermediate B:Boc-2-amino-N-(3-chlorobenzyl)-N-methylacetamideSecAmine->CoupledEDC, HOBt, DIPEA+ Boc-Gly-OHBocGlyBoc-Gly-OHBocGly->CoupledFinalTarget Product:2-Amino-N-(3-chlorobenzyl)-N-methylacetamide HClCoupled->Final4M HCl/DioxaneDeprotection

Caption: Three-stage convergent synthesis flow: Reductive Amination


Experimental Protocol

Stage I: Synthesis of N-(3-chlorobenzyl)-N-methylamine

Objective: Create the secondary amine nucleophile without generating tertiary amine byproducts.

Reagents:

  • 3-Chlorobenzaldehyde (1.0 eq)[1]

  • Methylamine (2.0 M in THF or 33% in EtOH) (1.5 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

  • Magnesium Sulfate (

    
    )
    

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 3-chlorobenzaldehyde (10 mmol, 1.40 g) in anhydrous Methanol (30 mL).

  • Add Methylamine solution (15 mmol) dropwise at 0°C.

  • Add

    
     (2 g) to scavenge water and drive the equilibrium toward the imine. Stir at Room Temperature (RT) for 4 hours under Nitrogen.
    
    • Expert Insight: Monitoring by TLC is crucial here. The aldehyde spot should disappear before reduction.

  • Reduction: Cool the mixture to 0°C. Add

    
     (15 mmol, 0.57 g) portion-wise over 20 minutes. (Caution: Gas evolution).
    
  • Stir at RT for 12 hours.

  • Workup: Quench with water (10 mL). Acidify with 1M HCl to pH 2 (to protonate the amine and keep it in the aqueous layer). Wash with Diethyl Ether (

    
     mL) to remove non-basic impurities (unreacted aldehyde).
    
  • Basify the aqueous layer with 2M NaOH to pH 12. Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Yield Target: >85% as a pale yellow oil.

    • Checkpoint: Verify Mono-alkylation via

      
      H NMR (Diagnostic N-Me singlet ~2.3-2.4 ppm).
      
Stage II: Amide Coupling (Boc-Gly-N(Me)(3-Cl-Bn))

Objective: Form the amide bond using standard carbodiimide chemistry.

Reagents:

  • N-Boc-Glycine (1.0 eq)[1]

  • Intermediate A (from Stage I) (1.0 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (anhydrous) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • DCM (Dichloromethane) (Solvent)[2]

Procedure:

  • Dissolve N-Boc-Glycine (5 mmol, 0.875 g) in DCM (25 mL) at 0°C.

  • Add DIPEA (12.5 mmol, 2.17 mL), followed by EDC

    
    HCl (6 mmol, 1.15 g) and HOBt (6 mmol, 0.81 g). Stir for 15 minutes to activate the acid.
    
  • Add N-(3-chlorobenzyl)-N-methylamine (5 mmol, 0.78 g) dissolved in minimal DCM.

  • Allow the reaction to warm to RT and stir for 16 hours.

  • Workup (Critical for Purity):

    • Wash with 10% Citric Acid (

      
       mL) 
      
      
      Removes unreacted amine and DIPEA.
    • Wash with Saturated

      
       (
      
      
      mL)
      
      
      Removes unreacted Boc-Glycine and HOBt.
    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Flash chromatography (Hexanes:Ethyl Acetate 3:1) if necessary.[3]

    • Yield Target: 75-90% white/off-white solid or viscous oil.[1]

Stage III: Deprotection to Target Hydrochloride Salt

Objective: Remove the Boc group to release the primary amine.

Reagents:

  • 4M HCl in Dioxane

  • Diethyl Ether (for precipitation)

Procedure:

  • Dissolve Intermediate B (Boc-protected amide) in minimal dry Dioxane or DCM.

  • Add 4M HCl in Dioxane (10 eq) at 0°C.

  • Stir at RT for 2-4 hours. Monitor by LCMS for disappearance of the Boc-protected mass (

    
    ).
    
  • Isolation: Concentrate the solvent in vacuo.

  • Trituration: Add Diethyl Ether to the residue and sonicate. A white precipitate (the HCl salt) should form.

  • Filter and dry under high vacuum.

Quality Control & Characterization

Analytical Specifications
ParameterMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O + 0.1% TFA)> 98% (Area under curve)
Identity LC-MS (ESI+)

Da (Free base)
Appearance VisualWhite to off-white hygroscopic solid (HCl salt)
Expected NMR Data (Free Base equivalent in )
  • 
    H NMR (400 MHz): 
    
    • 
       7.10–7.40 (m, 4H, Ar-H) 
      
      
      3-Chlorophenyl ring.[1]
    • 
       4.55 (s, 2H, 
      
      
      )
      
      
      Benzylic protons (may appear as split singlets due to rotamers).[1]
    • 
       3.45 (s, 2H, 
      
      
      )
      
      
      Glycine
      
      
      -protons.[1]
    • 
       2.95 (s, 3H, 
      
      
      )
      
      
      N-Methyl group (rotamers likely: ~2.9 and 3.0 ppm).
    • 
       1.60 (br s, 2H, 
      
      
      )
      
      
      Amine protons.
  • Note on Rotamers: Due to the tertiary amide bond (

    
    ), this molecule will exhibit rotameric species in NMR at room temperature, often resulting in doubled signals (approx. 2:1 or 3:1 ratio).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage I Incomplete imine formation before reduction.[1]Ensure

is used and allow imine formation time (4h+) before adding

.
Stage II "Stuck" Steric hindrance or poor activation.Switch coupling agent to HATU (1.1 eq) with DIPEA in DMF.
Oily Product in Stage III Hygroscopic HCl salt.[3]Triturate with cold

or Hexanes. Lyophilize from water/MeCN if necessary.
Double NMR Peaks Amide Rotamers (cis/trans).Run NMR at elevated temperature (50°C) to coalesce peaks for confirmation.

Safety & Handling

  • 3-Chlorobenzaldehyde: Irritant.[1] Handle in a fume hood.

  • Methylamine: Volatile and toxic. Use sealed THF solutions or handle ethanolic solutions cold.

  • TFA/HCl: Corrosive.[4] Wear acid-resistant gloves.[1]

  • Storage: The final HCl salt is hygroscopic.[3] Store at -20°C in a desiccator.

References

  • Reductive Amination Protocol

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Amide Coupling (EDC/HOBt)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Glycinamide Pharmacophores

    • PubChem Compound Summary for CID 8125124, N2-[(3-chlorophenyl)methyl]-N2-methylglycinamide.[1][5] National Center for Biotechnology Information (2024). Link

  • Boc Deprotection

    • Han, G., Tamaki, M., & Hruby, V. J. (2001).[1] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. The Journal of Peptide Research, 58(4), 338-341. Link

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, a novel therapeutic agent, in human plasma. The methodology leverages a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is designed to provide the high-throughput and reliable data necessary for pharmacokinetic and toxicokinetic studies in drug development, adhering to the principles outlined in regulatory guidelines.[1][2][3]

Introduction and Rationale

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is a novel small molecule entity with significant therapeutic potential. To support its clinical development, a validated bioanalytical method is required to accurately measure its concentration in biological matrices.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its superior sensitivity, selectivity, and speed.[6][7]

The development of this method was guided by the physicochemical properties of the analyte. The presence of a basic primary amine group makes it an ideal candidate for positive mode electrospray ionization (ESI), while its moderate hydrophobicity, conferred by the chlorobenzyl moiety, allows for effective retention and separation using reversed-phase chromatography.[8] This document provides a comprehensive protocol, from sample preparation to final LC-MS/MS analysis, designed for researchers and drug development professionals.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development. As this is a novel compound, its properties were predicted using computational tools and structural analysis.

PropertyPredicted Value / CharacteristicImpact on Method Development
Chemical Structure The structure contains a protonatable primary amine, ideal for ESI+ ionization. The chlorobenzyl group provides hydrophobicity for C18 column retention.
Molecular Formula C₁₀H₁₃ClN₂O-
Molecular Weight 228.07 g/mol (Monoisotopic)Used to identify the [M+H]⁺ precursor ion at m/z 229.08. The chlorine isotope pattern ([M+2]⁺ at m/z 231.08) serves as a confirmation.
Predicted pKa ~9.2 (Primary Amine)Confirms that the analyte will be positively charged in an acidic mobile phase (e.g., pH < 4), ensuring good peak shape and ESI efficiency.
Predicted LogP ~1.8Suggests moderate lipophilicity, making a C18 reversed-phase column a suitable choice for retention and separation.

Liquid Chromatography (LC) Method

The chromatographic method is optimized for speed, peak shape, and resolution from potential matrix interferences.

3.1 Rationale for Column and Mobile Phase Selection Based on the analyte's predicted LogP of ~1.8, a standard C18 stationary phase was selected to provide adequate hydrophobic retention.[8] An acidic mobile phase modifier, 0.1% formic acid, was chosen for two critical reasons:

  • It ensures the primary amine of the analyte is protonated, leading to sharp, symmetrical peak shapes by preventing secondary interactions with residual silanols on the column.

  • It provides the necessary protons for efficient ionization in the ESI source.[8]

Acetonitrile was selected as the organic mobile phase due to its strong elution strength and low viscosity, which allows for faster analysis times.

3.2 LC Protocol

Parameter Condition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B in 2.5 min; Hold at 95% B for 0.5 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min

| Total Run Time | 4.0 minutes |

Mass Spectrometry (MS) Method

The MS method was developed to provide high selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM).

4.1 Ionization and Fragmentation Analysis The analyte readily forms a protonated molecule [M+H]⁺ in the ESI source. Collision-Induced Dissociation (CID) of the precursor ion was performed to identify stable and intense product ions. The most probable fragmentation pathway involves the cleavage of the N-benzyl bond, a common fragmentation route for N-substituted amides, which is highly stable due to resonance.[9]

G Precursor Precursor Ion [M+H]⁺ m/z 229.1 Fragment1 Product Ion (Quantifier) [C₇H₆Cl]⁺ m/z 125.0 Precursor->Fragment1 CID Fragment2 Product Ion (Qualifier) [C₃H₈N₂O]⁺ m/z 88.1 Precursor->Fragment2 CID

Caption: Predicted MS/MS Fragmentation Pathway.

4.2 Internal Standard (IS) Selection A stable isotope-labeled (SIL) version of the analyte (e.g., 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide-d3) is the ideal internal standard. If unavailable, a close structural analog with similar chromatographic and ionization behavior should be used. For this protocol, we will assume the use of a hypothetical structural analog, "Analog-IS".

4.3 MS/MS Protocol

ParameterSetting
Instrument Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions See Table Below

MRM Transition Table

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV) Role
Analyte 229.1 125.0 100 25 Quantifier
Analyte 229.1 88.1 100 35 Qualifier

| Analog-IS | 243.1 | 139.0 | 100 | 25 | IS |

Sample Preparation Protocol (Human Plasma)

5.1 Rationale for Protein Precipitation Protein precipitation (PPT) was selected as the sample preparation technique due to its simplicity, speed, and suitability for high-throughput workflows.[10] Acetonitrile is used as the precipitation solvent because it effectively removes the majority of plasma proteins while ensuring high recovery of moderately polar analytes.[11] A 3:1 ratio of acetonitrile to plasma is a common and effective starting point.[12][13]

G cluster_prep Sample Preparation Workflow Plasma 50 µL Plasma Sample Add_IS Add 10 µL Internal Standard Plasma->Add_IS Add_ACN Add 150 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min @ 4000g) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Plasma Protein Precipitation Workflow.

5.2 Step-by-Step Protocol

  • Allow all plasma samples, quality controls (QCs), and calibration standards to thaw completely at room temperature.

  • Into a 1.5 mL microcentrifuge tube or a 96-well plate, pipette 50 µL of the plasma sample.

  • Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL Analog-IS in 50:50 Methanol:Water).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Seal the plate or cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 4,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Method Validation Framework

While this document describes method development, any subsequent use for regulated studies requires full validation according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or the EMA Guideline on bioanalytical method validation.[2][5][14] The validation process establishes the reliability and reproducibility of the method.[3]

Summary of Key Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the analyte's retention time. Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Define the concentration range over which the assay is accurate and precise. r² ≥ 0.99; back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). For QC samples, mean accuracy within ±15% of nominal; precision (%CV) ≤15%.
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix. The CV of the matrix factor across different lots of matrix should be ≤15%.
Recovery Measure the efficiency of the extraction process. Recovery should be consistent and reproducible, though not necessarily 100%.

| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration should be within ±15% of the nominal concentration. |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantitative analysis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide in human plasma. The combination of a simple and efficient protein precipitation sample preparation with a rapid and selective UPLC-MS/MS analysis makes this method highly suitable for supporting drug development programs requiring high-throughput bioanalysis. The method is grounded in established analytical principles and is ready for formal validation according to global regulatory standards.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • PubMed. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • PubMed. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, a substituted acetamide of interest in drug discovery and chemical research. In the absence of published spectral data, this guide establishes a robust framework for researchers by presenting a complete, predicted ¹H and ¹³C NMR spectral analysis. We offer detailed, step-by-step protocols for sample preparation, data acquisition using 1D and 2D NMR techniques (COSY, HSQC, and HMBC), and a systematic approach to spectral interpretation. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to confidently acquire, interpret, and validate the structure of this and similar N-substituted acetamides.

Introduction: The Importance of Structural Verification

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (CAS 1183709-43-4) is a small organic molecule featuring several key functional groups: a primary amine, a tertiary amide, and a chlorinated aromatic ring.[1] The precise arrangement of these groups is critical to its chemical properties and potential biological activity. N-substituted acetamides, in general, are recognized for their ability to modify the physicochemical properties of parent molecules, which can be a crucial factor in drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will walk through the process of confirming the molecular structure of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide using a suite of standard NMR experiments.

A key structural feature of tertiary amides is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double bond character. This can lead to the presence of two distinct rotational isomers, or rotamers (E/Z isomers), which are observable in the NMR spectrum, often resulting in a doubling of signals for nearby nuclei.[3][4] This phenomenon will be a central consideration in our spectral analysis.

Predicted NMR Spectral Analysis

Prior to experimental acquisition, a thorough prediction of the NMR spectra provides a roadmap for interpretation. The chemical structure and atom numbering for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide are shown below.

Caption: Molecular structure and numbering scheme.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is summarized in Table 1. Due to the likely presence of rotamers, signals for protons near the amide bond (H-5 and H-6) may appear as two distinct sets of peaks.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-2~3.2 - 3.4sSinglet, adjacent to an amino group and carbonyl.
H-5~2.9 - 3.1s (possibly two)N-methyl group. May show two singlets due to rotamers.
H-6~4.5 - 4.7s (possibly two)Benzylic protons. May show two singlets due to rotamers.
Aromatic H~7.1 - 7.4mComplex multiplet for the four aromatic protons.
NH₂~1.5 - 2.5br sBroad singlet, exchangeable with D₂O. Chemical shift is concentration and solvent dependent.[5][6]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR data is presented in Table 2. The presence of rotamers could also lead to the observation of two signals for carbons C-3, C-5, and C-6.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C-2~45 - 50Aliphatic carbon adjacent to a primary amine.
C-3~170 - 172Amide carbonyl carbon. Generally a weaker signal.[7]
C-5~35 - 38N-methyl carbon.
C-6~50 - 55Benzylic carbon.
C-7'~138 - 140Quaternary aromatic carbon attached to the benzyl group.
C-8'~128 - 130Aromatic CH.
C-9'~134 - 136Quaternary aromatic carbon bearing the chlorine atom.
C-10'~127 - 129Aromatic CH.
C-11'~129 - 131Aromatic CH.
C-12'~126 - 128Aromatic CH.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data for structural elucidation.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[1][5][8][9]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide for ¹H and ¹³C NMR. For a full suite of 2D experiments, a slightly higher concentration may be beneficial.[9]

  • Solvent Selection: Chloroform-d (CDCl₃) is a good starting solvent due to its ability to dissolve a wide range of organic compounds.[1] Its residual proton signal at ~7.26 ppm provides a convenient internal reference.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR (Proton Count & Environment) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Protocol 1: ¹H NMR Spectroscopy

  • Purpose: To determine the number of unique proton environments, their integration (relative number of protons), and their coupling patterns.

  • Experiment: Standard 1D proton experiment.

  • Key Parameters:

    • Pulse Program: zg30 or similar

    • Spectral Width: ~16 ppm (centered around 6 ppm)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 8-16 (adjust for signal-to-noise)

Protocol 2: ¹³C NMR Spectroscopy

  • Purpose: To determine the number of unique carbon environments.

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Key Parameters:

    • Spectral Width: ~220 ppm (centered around 100 ppm)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.[7]

Protocol 3: 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).[10]

  • Experiment: cosygpqf or similar.

  • Key Parameters: Standard parameters for small molecules are generally sufficient. This experiment will be crucial for assigning protons within the aromatic ring system.

Protocol 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).

  • Experiment: hsqcedetgpsisp2.2 or similar (edited HSQC to differentiate CH/CH₃ from CH₂ signals).

  • Key Parameters: Set the ¹³C spectral width to encompass all expected carbon signals.

Protocol 5: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is essential for connecting different fragments of the molecule, such as linking the benzyl group to the amide nitrogen.[10]

  • Experiment: hmbcgplpndqf or similar.

  • Key Parameters: The long-range coupling delay should be optimized for typical 2- and 3-bond couplings (~8 Hz).

Guide to Spectral Interpretation

A systematic approach is key to assembling the structural puzzle from the NMR data.

  • Analyze the ¹H NMR Spectrum:

    • Integration: Confirm the relative number of protons for each signal matches the molecular formula (C₁₀H₁₃ClN₂O). Expect regions integrating to 2H (CH₂), 3H (CH₃), and 4H (aromatic).

    • Chemical Shifts: Use the predicted values in Table 1 to make initial assignments. The downfield region (~7.1-7.4 ppm) will correspond to the aromatic protons. The singlets for the benzylic (H-6) and N-methyl (H-5) protons should be readily identifiable.

    • Rotamers: Look for pairs of singlets for H-5 and H-6, which would confirm the presence of rotamers.

  • Analyze the ¹³C NMR Spectrum:

    • Count the number of signals to confirm the presence of 10 unique carbons. If fewer than 10 signals are observed, some carbons may be equivalent or their signals may be overlapping. The presence of rotamers may increase the number of observed signals in the aliphatic region.

    • Identify the carbonyl carbon (C-3) at ~170 ppm.

  • Correlate with 2D HSQC Data:

    • Overlay the HSQC spectrum with the ¹H and ¹³C spectra. Each cross-peak connects a proton signal to the signal of the carbon it is directly bonded to.

    • This will unambiguously link the proton assignments to their corresponding carbon atoms (e.g., H-5 to C-5, H-6 to C-6, etc.).

  • Connect the Fragments with 2D HMBC Data:

    • The HMBC spectrum is critical for establishing the overall connectivity. Look for key long-range correlations:

      • From the benzylic protons (H-6) to the aromatic carbons (C-7', C-8', C-12') and importantly, to the N-methyl carbon (C-5) and the carbonyl carbon (C-3) . This confirms the benzyl-N-methyl-acetamide linkage.

      • From the N-methyl protons (H-5) to the carbonyl carbon (C-3) and the benzylic carbon (C-6) .

      • From the amino-adjacent methylene protons (H-2) to the carbonyl carbon (C-3) .

By systematically applying this workflow, the full structure of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide can be confidently assigned and verified.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). [Link]

  • SDSU NMR Facility, Department of Chemistry. Common 2D (COSY, HSQC, HMBC). [Link]

  • EPFL. 2D NMR. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). [Link]

  • CONICET. NMR spectroscopic study of some novel N,N-disubstituted phosphonoacetamides. [Link]

  • Semantic Scholar. NMR studies of rotamers with multi-substituted amides. [Link]

  • Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014). [Link]

  • UCLA, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Amines. [Link]

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Troubleshooting & Optimization

Improving 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Welcome to the technical support center for the synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this target molecule. We will explore a robust synthetic strategy, troubleshoot common experimental hurdles, and answer frequently asked questions to enhance your reaction yield and product purity.

Recommended Synthetic Pathway: An Overview

The synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is most reliably achieved through a two-step sequence involving an initial amide coupling reaction followed by a deprotection step. This approach utilizes common and well-characterized reactions, which allows for more predictable outcomes and easier troubleshooting.

The proposed pathway begins with the coupling of N-methyl-1-(3-chlorophenyl)methanamine with an N-protected glycine derivative, specifically N-(tert-butoxycarbonyl)glycine (Boc-Glycine). This is followed by the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

Synthetic_Pathway BocGly Boc-Glycine Intermediate Boc-Protected Intermediate BocGly->Intermediate Step 1: Amide Coupling Amine N-methyl-1-(3-chlorophenyl)methanamine Amine->Intermediate CouplingAgent Coupling Reagent (e.g., EDC/HOBt) CouplingAgent->Intermediate Product 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide Intermediate->Product Step 2: Deprotection Acid Acid (e.g., TFA) Acid->Product

Caption: Recommended two-step synthesis pathway.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (2-((3-chlorobenzyl)(methyl)amino)-2-oxoethyl)carbamate
  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-(tert-butoxycarbonyl)glycine (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq.) and Hydroxybenzotriazole (HOBt) (1.5 eq.).[1] Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid. The formation of an active ester is a critical step for efficient coupling.[2]

  • Amine Addition: To the activated acid mixture, add N-methyl-1-(3-chlorophenyl)methanamine (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (Final Product)
  • Deprotection: Dissolve the purified Boc-protected intermediate (1.0 eq.) from Step 1 in Dichloromethane (DCM).

  • Acid Treatment: Add Trifluoroacetic acid (TFA) (10-20 eq.) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid. Dry the organic layer, concentrate, and purify the final product, if necessary. Often, a simple acid-base extraction is sufficient to yield a pure product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Step1 Issue in Step 1: Amide Coupling? Start->Step1 Step2 Issue in Step 2: Deprotection? Start->Step2 Coupling Inefficient Acid Activation? Step1->Coupling Yes Reagents Suboptimal Reagents/Conditions? Step1->Reagents Yes Purification1 Purification Difficulty? Step1->Purification1 Yes AcidChoice Incorrect Acid/Solvent? Step2->AcidChoice Yes Degradation Product Degradation? Step2->Degradation Yes Purification2 Final Purification Issues? Step2->Purification2 Yes Sol_Coupling Solution: Change coupling agent (e.g., HATU, SOCl₂). Verify reagent quality. Coupling->Sol_Coupling Sol_Reagents Solution: Check stoichiometry. Optimize base, solvent, temp. Ensure anhydrous conditions. Reagents->Sol_Reagents Sol_Purification1 Solution: Optimize extraction pH. Use appropriate chromatography gradient. Purification1->Sol_Purification1 Sol_AcidChoice Solution: Ensure sufficient TFA eq. Use HCl in Dioxane as alternative. AcidChoice->Sol_AcidChoice Sol_Degradation Solution: Run reaction at lower temp. Minimize reaction time. Degradation->Sol_Degradation Sol_Purification2 Solution: Use acid-base extraction. Consider salt formation for isolation. Purification2->Sol_Purification2

Caption: Logic-flow for troubleshooting common synthesis issues.

Q1: My amide coupling reaction (Step 1) has a low yield. What are the potential causes and solutions?

Answer: A low yield in the amide coupling step is a common issue that can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is paramount. If using EDC/HOBt, ensure the reagents are fresh, as they can degrade over time. An alternative is to use more powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] The acid chloride route is very effective but can be harsh and may require careful control of reaction conditions.[2]

  • Suboptimal Base: The choice and amount of base are critical. The base neutralizes the HCl salt formed from EDC and the protonated amine starting material. A hindered, non-nucleophilic base like DIPEA is often preferred to minimize side reactions. Ensure at least 2 equivalents are used.

  • Solvent Effects: The reaction solvent can significantly impact yield. While DCM is common, a more polar aprotic solvent like DMF can improve the solubility of reagents and intermediates, potentially increasing the reaction rate.[3] However, DMF can be difficult to remove during workup.

  • Reaction Temperature and Time: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive a sluggish reaction to completion. Ensure the reaction has been allowed to proceed for a sufficient duration (monitor by TLC/LC-MS).

Q2: TLC/LC-MS analysis shows a large amount of unreacted amine starting material. How can I improve conversion?

Answer: The presence of unreacted amine suggests that either the amine is not nucleophilic enough to react with the activated ester, or the activated ester is being consumed by a competing process.

  • Check Stoichiometry: While a slight excess of the amine (1.1-1.2 eq.) is common, ensure you are not using a large excess of the carboxylic acid, which can complicate purification. The key is the stoichiometry of the coupling reagents; use at least 1.5 equivalents of EDC/HOBt to ensure full activation of the acid.[1]

  • Premixing and Activation Time: Allow the carboxylic acid, coupling agents (EDC/HOBt), and base to stir for a period (e.g., 30 minutes at 0 °C) before adding the amine. This ensures the formation of the active ester intermediate prior to the introduction of the nucleophile.

  • Amine Reactivity: N-methyl-1-(3-chlorophenyl)methanamine is a secondary amine and should be sufficiently reactive. However, ensure its purity, as impurities can inhibit the reaction.

Q3: I'm observing an unexpected byproduct with a mass corresponding to the addition of EDC to my carboxylic acid. What is this and how can I prevent it?

Answer: This is likely the N-acylurea byproduct, which forms when the O-acylisourea intermediate (the activated acid) rearranges instead of reacting with the amine. This is more common with sterically hindered amines or when the amine concentration is low.

  • Increase Nucleophile Concentration: Ensure the amine is added promptly after the activation period. Running the reaction at a higher concentration can also favor the desired bimolecular reaction over the unimolecular rearrangement.

  • Use HOBt or an Equivalent: The addition of HOBt is specifically designed to prevent this side reaction. HOBt traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.

Q4: The Boc-deprotection step (Step 2) is giving me a low yield or a complex mixture of products. What's going wrong?

Answer: While Boc deprotection is generally a clean reaction, several factors can lead to poor outcomes.

  • Incomplete Reaction: Ensure you are using a sufficient excess of acid. A 1:1 mixture of TFA:DCM is common, representing a large molar excess. If the reaction is sluggish, it may require a longer reaction time.

  • Product Degradation: The final product contains a primary amine, which could be susceptible to degradation under harsh acidic conditions over extended periods. Minimize the reaction time by closely monitoring for the disappearance of the starting material. Once complete, neutralize the acid promptly during workup.

  • Workup Issues: The final product is a free amine, which will be protonated and water-soluble after the acidic TFA treatment. During workup, it is crucial to basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to a pH > 10 to deprotonate the amine, allowing it to be extracted into an organic solvent. Failure to do so will leave your product in the aqueous layer.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different protecting group for the glycine?

    • A: Yes, other N-protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, their deprotection conditions are different. Cbz is typically removed by hydrogenolysis, while Fmoc is removed under basic conditions (e.g., with piperidine). The Boc group is often chosen for its ease of removal under acidic conditions that are compatible with most other functional groups.

  • Q: Are there viable alternative synthetic routes?

    • A: Yes. An alternative involves the N-alkylation of a pre-formed amide. For example, one could synthesize 2-amino-N-methylacetamide and then alkylate the amide nitrogen with 3-chlorobenzyl chloride. However, N-alkylation of amides can be challenging as the amide nitrogen is not very nucleophilic.[4] This typically requires strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF, and risks over-alkylation or O-alkylation.[4][5] Given these potential complications, the amide coupling route is generally more reliable.

  • Q: How should I confirm the structure and purity of my final product?

    • A: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals and integrations for all protons and carbons. High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition. Purity should be assessed using HPLC or LC-MS.

Data Summary Table

ParameterStep 1: Amide CouplingStep 2: Boc Deprotection
Key Reagents Boc-Glycine, N-methyl-1-(3-chlorobenzyl)methanamine, EDC·HCl, HOBt, DIPEABoc-Protected Intermediate, TFA
Stoichiometry Acid (1.0 eq), Amine (1.1 eq), EDC/HOBt (1.5 eq), Base (2.0 eq)Intermediate (1.0 eq), TFA (10-20 eq)
Solvent Anhydrous DCM or DMFDCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours1 - 4 hours
Monitoring TLC, LC-MSTLC, LC-MS
Workup Acid/Base ExtractionAcid Neutralization & Extraction

References

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [Online Forum]. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of amides. Available at: [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? [Online Forum]. Available at: [Link]

  • Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. [Video]. YouTube. Available at: [Link]

  • Chad's Prep. 20.10 Synthesis and Reactions of Amides. Available at: [Link]

  • Google Patents. Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives.
  • Royal Society of Chemistry. (2012). Amide bond formation: beyond the dilemma between activation and racemisation. ChemComm, 48(1), 1-17. Available at: [Link]

  • MDPI. (2022). Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1398. Available at: [Link]

  • PrepChem. Synthesis of a. N-(3'-chlorobenzyl)-2-cyanoacetamide. Available at: [Link]

  • ACS Green Chemistry Institute. Avoiding Over-alkylation. Reagent Guides. Available at: [Link]

  • ResearchGate. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37-47. Available at: [Link]

  • Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Online Forum]. Available at: [Link]

Sources

Technical Support Center: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. This resource is designed to provide in-depth, practical guidance to researchers encountering stability challenges during their experiments. As Senior Application Scientists, we have compiled this information based on established principles of chemical stability and degradation, tailored to the specific structural motifs of this compound. Our goal is to explain the "why" behind experimental observations and provide robust, validated protocols to troubleshoot and ensure the integrity of your results.

Understanding the Molecule: Structural Features and Potential Liabilities

Before diving into specific issues, it is crucial to understand the chemical structure of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide and its inherent stability characteristics. The molecule contains several functional groups that can be susceptible to degradation under common experimental and storage conditions.

  • Tertiary Amide: The core acetamide linkage is a potential site for hydrolysis, especially under acidic or basic conditions.

  • Primary Amine: The terminal amino group is susceptible to oxidation.

  • N-Benzyl Group: The bond between the nitrogen and the benzylic carbon can be labile, particularly to oxidative cleavage.[1][2] The presence of a chloro-substituent on the benzene ring may also influence reactivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. Each issue is followed by a discussion of potential causes and a step-by-step guide to diagnosis and resolution.

Issue 1: Rapid Loss of Parent Compound in Aqueous Solution

Question: I've prepared an aqueous stock solution of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide for my assay, but my HPLC analysis shows a rapid decrease in the parent peak area, even at room temperature. What is happening?

Potential Cause: The most likely cause is pH-dependent hydrolysis of the tertiary amide bond. Amide hydrolysis is catalyzed by both acid and base.[3][4][5] The pH of your solution, even if unbuffered, can significantly impact the stability of the compound.

Troubleshooting Workflow:

  • Characterize the Degradation:

    • Confirm the identity of the degradation products using LC-MS. The expected hydrolysis products are 2-amino-N-methylacetamide and 3-chlorobenzyl alcohol.

    • Perform a time-course experiment at a fixed temperature, analyzing samples by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the degradation rate.

  • Investigate pH Effects (pH Rate Profile):

    • Protocol: Prepare a series of buffered solutions across a pH range (e.g., pH 3, 5, 7, 9). Dissolve the compound in each buffer at a known concentration.

    • Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

    • Analyze samples from each pH at multiple time points to determine the pH at which the compound is most stable.

  • Solution:

    • Based on the pH rate profile, prepare all future stock and working solutions in a buffer that provides maximum stability.

    • If the experimental conditions require a pH where the compound is unstable, prepare solutions fresh immediately before use.

Diagram: pH-Dependent Hydrolysis Workflow

Stability_Troubleshooting start Stability Issue Encountered check_state Is the compound in solution or solid state? start->check_state solution_issue Issue in Solution: - Rapid loss of parent - New peaks appear quickly check_state->solution_issue Solution solid_issue Issue with Solid: - New peaks on analysis - Change in appearance check_state->solid_issue Solid hydrolysis Suspect Hydrolysis solution_issue->hydrolysis oxidation_solution Suspect Oxidation solution_issue->oxidation_solution oxidation_solid Suspect Oxidation solid_issue->oxidation_solid moisture Suspect Moisture Uptake (Hydrolysis) solid_issue->moisture ph_profile Action: Perform pH Rate Profile hydrolysis->ph_profile stress_test Action: Perform Forced Degradation Study (Oxidative) oxidation_solution->stress_test oxidation_solid->stress_test desiccate Action: Store in Desiccator moisture->desiccate fresh_prep Action: Use Optimal Buffer or Prepare Fresh ph_profile->fresh_prep inert_storage Action: Store under Inert Gas, Protected from Light stress_test->inert_storage stress_test->inert_storage

Caption: Decision tree for diagnosing stability problems.

References

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. Available from: [Link]

  • Oxidative deamination of benzylamine by glycoxidation. PubMed. Available from: [Link]

  • Recent advances in the oxidative conversion of benzylamines. ResearchGate. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available from: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available from: [Link]

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available from: [Link]

  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons @ East Tennessee State University. Available from: [Link]

  • Oxidation of benzylamine to aldemine. ResearchGate. Available from: [Link]

  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impactfactor. Available from: [Link]

  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. National Institutes of Health. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Selcia. Available from: [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. Available from: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available from: [Link]

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Pearson. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Available from: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. LinkedIn. Available from: [Link]

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Common problems in 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for experiments involving 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the acylation of N-methyl-3-chlorobenzylamine with a 2-haloacetyl halide (e.g., 2-chloroacetyl chloride or 2-bromoacetyl bromide) to form the intermediate, 2-halo-N-(3-chlorobenzyl)-N-methylacetamide. The second step is a nucleophilic substitution of the halide with an amino group, typically using ammonia or a protected amine equivalent.[1][2][3]

Q2: What are the key starting materials I will need?

A2: You will require N-methyl-3-chlorobenzylamine, a 2-haloacetyl halide (e.g., chloroacetyl chloride), a base (such as triethylamine or potassium carbonate), and a source of ammonia for the final step.[2][3]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors including incomplete reaction, side reactions, or product loss during workup and purification. Hydrolysis of the acyl chloride starting material is a common side reaction that can be minimized by using anhydrous solvents and running the reaction at low temperatures.[4]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible impurities?

A4: Common impurities include unreacted N-methyl-3-chlorobenzylamine, the hydrolyzed carboxylic acid of the acylating agent (e.g., 2-chloroacetic acid), and potentially over-acylated or other side products. A detailed guide to identifying and mitigating these impurities is provided in the Troubleshooting section.

Q5: Is 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide stable?

A5: While generally stable, 2-aminoacetamides can be susceptible to degradation under certain conditions. Prolonged exposure to strong acids or bases can lead to hydrolysis of the amide bond.[5][6] Additionally, some amino acid derivatives have been shown to undergo degradation in solution over time or upon exposure to light.[7] It is recommended to store the compound in a cool, dark, and dry place.

II. Troubleshooting Guides

This section provides in-depth solutions to common and complex problems encountered during the synthesis and handling of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Guide 1: Low Reaction Yield in the Acylation Step

Problem: The initial acylation of N-methyl-3-chlorobenzylamine with 2-chloroacetyl chloride results in a low yield of the 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide intermediate.

Root Cause Analysis and Solutions:

The primary culprits for low yield in this step are the hydrolysis of the highly reactive chloroacetyl chloride and incomplete reaction.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride readily reacts with water to form chloroacetic acid, which will not participate in the desired reaction.[4]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Perform the reaction at a reduced temperature (0-5 °C) to slow the rate of hydrolysis.[4]

  • Inadequate HCl Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. If not effectively neutralized, the HCl will form a salt with the starting amine, rendering it non-nucleophilic and halting the reaction.[]

    • Solution: Use at least one equivalent of a suitable base to neutralize the HCl. Tertiary amines like triethylamine are a common choice in organic solvents.[4] A slight excess (1.1-1.2 equivalents) of the base can help drive the reaction to completion.

  • Slow or Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight warming to room temperature may be necessary after the initial addition of the acyl chloride at low temperature.

Detailed Protocol for Acylation:

  • Dissolve N-methyl-3-chlorobenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in an oven-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled amine solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Proceed with the workup as described in the purification guide.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine & Base in Anhydrous DCM cool Cool to 0°C start->cool add Dropwise Addition of Acyl Chloride cool->add prep_acyl Prepare Acyl Chloride in Anhydrous DCM prep_acyl->add react_cold Stir at 0°C (1h) add->react_cold react_rt Stir at RT (2-4h) react_cold->react_rt monitor Monitor by TLC react_rt->monitor monitor->react_rt Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated Intermediate purify->end

Guide 2: Formation of Multiple Products in the Amination Step

Problem: The reaction of 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide with ammonia results in a mixture of products, leading to a low yield of the desired 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide and difficult purification.

Root Cause Analysis and Solutions:

The primary amino group of the product is nucleophilic and can react with the starting chloro-acetamide, leading to the formation of a dimer impurity.

  • Dimer Formation: The desired product can act as a nucleophile and react with the starting material, 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide, to form a secondary amine dimer.

    • Solution: Use a large excess of ammonia to ensure that the chloro-acetamide preferentially reacts with ammonia rather than the product. Running the reaction at a higher concentration of ammonia can favor the desired reaction.

Detailed Protocol for Amination:

  • Dissolve the crude 2-chloro-N-(3-chlorobenzyl)-N-methylacetamide in a suitable solvent like methanol or THF.

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in methanol. A large excess of ammonia is crucial.

  • Seal the reaction vessel and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess ammonia and solvent under reduced pressure.

  • Proceed with purification.

Amination_Troubleshooting cluster_solution Solution start 2-Chloro-N-(3-chlorobenzyl) -N-methylacetamide product Desired Product: 2-Amino-N-(3-chlorobenzyl) -N-methylacetamide start->product Desired Reaction dimer Dimer Impurity start->dimer Side Reaction reagent Ammonia (NH3) product->dimer Side Reaction solution_node Use large excess of Ammonia to favor the desired reaction pathway.

Guide 3: Purification and Characterization Challenges

Problem: The final product is difficult to purify by column chromatography, and the NMR spectrum shows unexpected peaks.

Root Cause Analysis and Solutions:

The polarity of the product and the presence of persistent impurities can complicate purification. Isomeric impurities or rotamers can lead to complex NMR spectra.

  • Co-elution of Impurities: The starting materials and byproducts may have similar polarities to the final product, making separation by silica gel chromatography challenging.

    • Solution: An initial acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting material. Then, wash with a dilute base (e.g., saturated sodium bicarbonate) to remove any acidic impurities.[9] After the extraction, a final purification by column chromatography using a gradient elution should be more effective.

  • Complex NMR Spectra: The presence of rotamers due to restricted rotation around the amide bond can result in the appearance of multiple sets of signals in the NMR spectrum.[2]

    • Solution: Running the NMR at a higher temperature can sometimes cause the signals from the rotamers to coalesce into a single set of averaged signals. Additionally, 2D NMR techniques like COSY and HSQC can help in assigning the complex signals.[2]

Table 1: Common Impurities and Their Removal

ImpuritySourceRemoval Method
N-methyl-3-chlorobenzylamineUnreacted starting materialWash with dilute aqueous acid (e.g., 1M HCl) during workup.
Chloroacetic acidHydrolysis of chloroacetyl chlorideWash with dilute aqueous base (e.g., saturated NaHCO₃) during workup.[4]
Dimer of the final productSide reaction during aminationCareful column chromatography with a suitable solvent system.

III. References

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Kareem, A. (2021, February 24). Amines: Synthesis and Reactions. Al-Mustansiriyah University.

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.

  • Google Patents. (n.d.). HU183215B - Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives.

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

  • MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.

  • Taylor & Francis Online. (2011, June 10). Synthesis and analgesic activity of some acetamide derivatives.

  • ResearchGate. (2025, August 7). (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides.

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Benchchem. (n.d.). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

  • National Institutes of Health. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase.

  • PrepChem.com. (n.d.). Synthesis of a. N-(3'-chlorobenzyl)-2-cyanoacetamide.

  • BLDpharm. (n.d.). 1183709-43-4|2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

  • BLD Pharm. (n.d.). 598-41-4|2-Aminoacetamide.

  • Google Patents. (n.d.). CN1324003C - Technique for preparing N-methylacetamide.

  • Google Patents. (n.d.). CN1760175A - Technique for preparing N-methylacetamide.

  • Organic Syntheses. (n.d.). n-benzylacrylamide.

  • MDPI. (2023, March 27). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.

  • ResearchGate. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF.

  • ChemicalBook. (n.d.). N-Methylacetamide 79-16-3 wiki.

  • PubMed. (2003, November 1). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry.

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4).

  • ResearchGate. (n.d.). Preparation of N-acylated amines.

  • Semantic Scholar. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles.

  • ARKAT USA. (n.d.). N-Acylation in combinatorial chemistry.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis. The guidance herein is structured to explain the chemical principles behind each recommendation, ensuring a robust and reproducible experimental design.

I. Overview & Recommended Synthetic Pathway

The synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is typically achieved through a sequence involving amide bond formation followed by the deprotection of an amine-protecting group. While several synthetic routes are possible, the most reliable and scalable approach involves the coupling of an N-protected sarcosine (N-methylglycine) derivative with 3-chlorobenzylamine, followed by removal of the protecting group. This strategy minimizes common side reactions like over-alkylation and provides a cleaner route to the final product.

The recommended synthetic workflow is visualized below:

Synthetic_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Start1 N-Boc-Sarcosine Coupling Amide Coupling (Coupling Agent, Base) Start1->Coupling Start2 3-Chlorobenzylamine Start2->Coupling Intermediate N-Boc Protected Intermediate Coupling->Intermediate Deprotection Acidic Deprotection (e.g., TFA or HCl) Intermediate->Deprotection FinalProduct Target Molecule: 2-Amino-N-(3-chlorobenzyl) -N-methylacetamide Deprotection->FinalProduct

Technical Support Center: Investigating the Degradation of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals studying the stability and degradation of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you design and execute robust degradation studies. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to understand the potential degradation pathways of this molecule and to develop stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide based on its chemical structure?

A1: The chemical structure of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide possesses several functional groups susceptible to degradation: a primary amino group, a tertiary amide, and a chlorobenzyl moiety. The most likely degradation pathways are hydrolysis and oxidation.[1][2] Biotransformation in biological systems would also lead to a distinct set of metabolites.

  • Hydrolytic Degradation: The tertiary amide bond is a primary target for hydrolysis under both acidic and basic conditions.[2] Acid-catalyzed hydrolysis will likely yield 2-amino-N-methylacetic acid and 3-chlorobenzylamine. Base-catalyzed hydrolysis will produce the carboxylate salt of 2-amino-N-methylacetic acid and 3-chlorobenzylamine. The rate and pathway of hydrolysis can be significantly influenced by pH and temperature.[3][4]

  • Oxidative Degradation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other related species. The tertiary amine within the amide structure could potentially form an N-oxide.[5] The benzylic carbon is also a potential site for oxidation.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. The aromatic ring is a chromophore that can absorb light, potentially leading to cleavage of the benzyl-nitrogen bond or reactions involving the chlorine substituent.

Q2: What are the initial steps for conducting a forced degradation study on this compound?

A2: A forced degradation or stress testing study is essential to identify likely degradation products and establish degradation pathways.[1][5] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[1][6] The typical initial stress conditions to investigate are:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C.

  • Alkaline Hydrolysis: 0.1 N NaOH at 60°C.[2]

  • Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Degradation: Dry heat at a temperature above accelerated stability testing conditions (e.g., 70-80°C).[2]

  • Photolytic Degradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are detectable without being overly complex.[7]

Q3: Which analytical techniques are most suitable for separating and identifying the degradation products of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide?

A3: A stability-indicating analytical method is required to separate the degradation products from the parent compound and from each other. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the preferred technique.

  • HPLC with UV and MS Detection: A reversed-phase HPLC method, likely with a C18 column, would be the starting point for method development. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A photodiode array (PDA) detector can monitor the parent compound and degradants, while a mass spectrometer (MS) provides mass information for identification.

  • LC-MS/MS for Structural Elucidation: Tandem mass spectrometry (MS/MS) is invaluable for the structural elucidation of unknown degradation products by analyzing their fragmentation patterns.

  • NMR Spectroscopy: For definitive structural confirmation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.[2] For thermal stress, consider adding humidity.
Complete or very high degradation (>30%) of the parent compound. The stress conditions are too harsh.Reduce the strength of the stressor, lower the temperature, or decrease the exposure time. The aim is to achieve partial degradation (5-20%) to identify the primary degradation products.[7]
Poor peak shape or resolution in the HPLC chromatogram. Inappropriate mobile phase pH. The column is not suitable for the analytes.Optimize the mobile phase pH to ensure the primary amine is in a consistent protonation state. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Co-elution of degradation products. The chromatographic method lacks sufficient selectivity.Adjust the gradient slope, mobile phase composition, or temperature. Consider using a different column chemistry or a higher-resolution column (smaller particle size).
Difficulty in identifying a degradation product by MS. The degradation product is an isomer of the parent compound or another degradant. The compound has poor ionization efficiency.Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. If isomers are suspected, modify the chromatographic conditions to achieve separation. For poor ionizers, try different ionization sources (e.g., APCI instead of ESI) or different mobile phase additives.

Predicted Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide under different stress conditions.

G parent 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide acid_hydrolysis Acid Hydrolysis (H⁺, H₂O) parent->acid_hydrolysis base_hydrolysis Base Hydrolysis (OH⁻, H₂O) parent->base_hydrolysis product1 2-Amino-N-methylacetic acid acid_hydrolysis->product1 product2 3-Chlorobenzylamine acid_hydrolysis->product2 base_hydrolysis->product2 product3 2-Amino-N-methylacetate base_hydrolysis->product3

G parent 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide oxidation Oxidation (e.g., H₂O₂) parent->oxidation n_oxide N-Oxide (on tertiary amide nitrogen) oxidation->n_oxide amine_oxidation Oxidized Primary Amine (e.g., Nitroso derivative) oxidation->amine_oxidation

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide n_dealkylation N-Dealkylation parent->n_dealkylation CYP450 aromatic_hydroxylation Aromatic Hydroxylation parent->aromatic_hydroxylation CYP450 acetylation N-Acetylation (on primary amine) parent->acetylation NATs glucuronidation Glucuronidation aromatic_hydroxylation->glucuronidation UGTs

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • For each condition, use a volume of the stock solution and dilute with the stressor to a final concentration of approximately 100 µg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 70°C. Also, prepare a solution and keep it at the same temperature.

  • Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Time Points and Sampling:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

4. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method.

1. Instrument and Columns:

  • HPLC system with a PDA detector and a Mass Spectrometer.

  • Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (starting point):

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Detection:

  • PDA: Monitor at a wavelength where the parent compound has maximum absorbance and also scan a range (e.g., 200-400 nm) to detect degradants with different UV spectra.

  • MS: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range that covers the parent compound and its expected degradation products (e.g., m/z 50-500).

4. Method Validation:

  • Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Scribd. (n.d.). Biotransformation. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences and Research. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Academia.edu. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Unusual Biotransformation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem Compound Summary for CID 6582. Retrieved from [Link]

  • PubMed. (2022, February 1). Anaerobic biodegradation and detoxification of chloroacetamide herbicides by a novel Proteiniclasticum sediminis BAD-10T. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Retrieved from [Link]

  • SpringerLink. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 6). NMR Based Methods for Metabolites Analysis. PMC. Retrieved from [Link]

  • MDPI. (2022, November 18). Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. Retrieved from [Link]

  • SpringerLink. (2024, July 18). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-methylacetamide. PubChem Compound Summary for CID 89675. Retrieved from [Link]

  • MDPI. (2021, June 22). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]

  • Scribd. (2009, December 1). Stability of Amino Protecting Groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). pH stability (A) and thermal stability (B) of free and immobilized.... Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-n-methylacetamide hydrochloride (C3H8N2O). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter. Retrieved from [Link]

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Technical Support Center: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. As Senior Application Scientists, we have compiled this resource to address the common experimental variabilities and challenges encountered by researchers. This guide is structured in a question-and-answer format to provide direct, actionable solutions to specific problems, ensuring the integrity and reproducibility of your results.

Section 1: General Information and Safe Handling

Proper handling and storage are foundational to any successful experiment. This section addresses the most frequent questions regarding the safety and basic properties of the compound.

Q: What are the primary safety precautions I should take when handling 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide?

A: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide and its precursors, particularly chloroacetamide reagents, should be handled with care. Based on data for structurally related compounds, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3].

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (inspect gloves prior to use)[1].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols[1][4].

  • Accidental Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[1][3].

    • Skin: Wash off with soap and plenty of water. If irritation occurs, consult a physician[2].

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[3].

  • Disposal: Dispose of waste in suitable, closed containers in accordance with local, state, and federal regulations. Do not let the product enter drains[1].

Q: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place[4][5]. It is incompatible with strong oxidizing agents[5][6]. For stock solutions, it is advisable to prepare them fresh or store them at low temperatures (e.g., -20°C) in an appropriate solvent and protect them from light to minimize degradation.

Section 2: Synthesis & Purification Troubleshooting

Amide bond formation is a cornerstone of medicinal chemistry, but it can be fraught with challenges, especially with substituted reactants.[7] This section provides troubleshooting for the synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, which is typically formed by coupling a protected amino acid derivative with N-methyl-1-(3-chlorophenyl)methanamine.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Deprotection cluster_purification Purification & Analysis Reactants Reactants: - Boc-glycine - N-(3-chlorobenzyl)methylamine Activation Carboxylic Acid Activation (e.g., HATU, DIPEA) Reactants->Activation Coupling Amide Bond Formation (Stir at RT, 12-24h) Activation->Coupling Quench Aqueous Workup (e.g., NaHCO3 wash) Coupling->Quench Extraction Organic Extraction (e.g., EtOAc) Quench->Extraction Deprotection Boc Deprotection (e.g., TFA in DCM) Extraction->Deprotection Evaporation Solvent Evaporation Deprotection->Evaporation Purify Purification (Column Chromatography) Evaporation->Purify Analysis Characterization (NMR, MS, HPLC) Purify->Analysis Final Final Product Analysis->Final

Caption: General workflow for synthesis and purification.

Q: My reaction yield is consistently low. What are the likely causes?

A: Low yields in amide coupling reactions are common and can often be traced back to a few key areas.[7]

Troubleshooting Low Yield:

Potential CauseScientific Rationale & VerificationRecommended Solution
Inefficient Acid Activation The carboxylic acid (e.g., Boc-glycine) must be converted to a highly reactive intermediate (like an active ester) for the amine to attack effectively. Inefficient activation is common with sterically hindered substrates.[8]Use a more robust coupling reagent like HATU or T3P, which are known to be effective for challenging couplings. Alternatively, convert the carboxylic acid to an acyl fluoride, which is smaller and more reactive.[7]
Poor Amine Nucleophilicity The secondary amine, N-(3-chlorobenzyl)methylamine, may have reduced nucleophilicity due to steric hindrance or electronic effects from the chlorobenzyl group.Increase the reaction temperature moderately (e.g., to 40-50°C) or extend the reaction time. Ensure the base used (e.g., DIPEA) is non-nucleophilic and present in sufficient quantity to scavenge the acid byproduct.
Side Reactions The starting materials or product might be unstable under the reaction conditions. For instance, prolonged exposure to strong acids or bases can lead to hydrolysis of the amide bond.[9]Monitor the reaction by TLC or LC-MS to identify the formation of byproducts. Consider milder reaction conditions or a different coupling strategy that avoids harsh reagents.[8]
Incomplete Reaction The reaction may not have reached completion. This can be due to insufficient reaction time or suboptimal concentration.Check for the presence of starting materials using TLC or LC-MS. If starting materials remain, increase the reaction time or concentration.[7]

Q: I'm observing multiple spots on my TLC plate and extra peaks in my crude NMR/LC-MS. What are these impurities?

A: The presence of multiple peaks or spots indicates impurities, which can originate from the synthesis or subsequent workup steps.[10]

Common Impurities and Their Identification:

  • Unreacted Starting Materials: The most common "impurities" are simply unreacted Boc-glycine or N-(3-chlorobenzyl)methylamine. These are typically easy to identify by comparing with standards via TLC or LC-MS.

  • Coupling Reagent Byproducts: Reagents like DCC and HATU produce byproducts (dicyclohexylurea (DCU) and HOAt, respectively). DCU is often poorly soluble in common organic solvents and can sometimes be removed by filtration.

  • Side-Chain Reactions: Although less likely with glycine, other amino acids can have reactive side chains that lead to byproducts if not properly protected.

  • Hydrolysis Products: During aqueous workup, both the activated ester and the final amide product can undergo hydrolysis, especially if the pH is strongly acidic or basic.[9]

Troubleshooting Logic for Impurities

G Start Multiple Peaks in Crude Analysis CheckSM Compare to Starting Material Standards (TLC, LC-MS) Start->CheckSM MatchSM Impurity Matches Starting Material? CheckSM->MatchSM Optimize Optimize Reaction: - Increase reaction time - Adjust stoichiometry MatchSM->Optimize Yes CheckByproducts Analyze Byproducts of Coupling Reagent MatchSM->CheckByproducts No Purify Proceed to Purification (Column Chromatography) Optimize->Purify Filter Filter Insoluble Byproducts (e.g., DCU) CheckByproducts->Filter CheckHydrolysis Consider Hydrolysis (Acid/Base Sensitivity) Filter->CheckHydrolysis NeutralWorkup Ensure Neutral pH During Workup CheckHydrolysis->NeutralWorkup NeutralWorkup->Purify

Caption: Decision tree for identifying and mitigating impurities.

Q: What is the best method for purifying the final compound?

A: For most research-scale syntheses, silica gel column chromatography is the most effective method for purifying 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide after the Boc-deprotection step.

Detailed Protocol: Silica Gel Chromatography
  • Preparation:

    • Adsorbent: Use standard silica gel (e.g., 230-400 mesh).

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution. To do this, dissolve the crude oil/solid in a minimal amount of a volatile solvent (like DCM or methanol), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.

  • Eluent System Selection:

    • Rationale: The goal is to find a solvent system where the product has an Rf value of ~0.3 on a TLC plate, which generally provides good separation on a column.

    • Procedure: Start with a non-polar solvent and gradually increase polarity. A common system for compounds with free amines is a gradient of methanol (MeOH) in dichloromethane (DCM). For example, start with 100% DCM and gradually increase to 5-10% MeOH in DCM. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the amine from streaking on the silica.

  • Column Packing and Running:

    • Pack the column with silica gel in the initial, non-polar eluent.

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution, collecting fractions and monitoring them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Section 3: Analytical & Characterization FAQs

Confirming the identity and purity of your synthesized compound is a critical, self-validating step.

Q: What should the expected analytical data look like for this compound?

A: While experimental values can vary slightly based on the instrument and conditions, the following provides a reference for expected analytical results.

Table of Expected Analytical Data

Analysis TypeExpected Result/ObservationRationale
¹H NMR Aromatic protons (4H): Multiplets in the ~7.2-7.4 ppm range.Benzyl CH₂ (2H): A singlet around ~4.5 ppm.N-Methyl CH₃ (3H): A singlet around ~3.0 ppm.Amino CH₂ (2H): A singlet around ~3.3 ppm.Amine NH₂ (2H): A broad singlet that may be exchangeable with D₂O.The chemical shifts are predicted based on the electronic environment of the protons in the molecule's structure.
¹³C NMR Multiple signals in the aromatic region (~125-140 ppm).Amide carbonyl (~170 ppm).Signals for the three distinct CH₂/CH₃ groups (~35-55 ppm).Each unique carbon atom in the structure will produce a distinct signal.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the compound plus a proton.Electrospray ionization in positive mode will protonate the basic amine groups, allowing for detection.
HPLC Purity A single major peak when analyzed on a suitable reverse-phase column (e.g., C18)[11].A pure compound should ideally elute as a single peak under a given set of chromatographic conditions.

Q: My HPLC shows multiple peaks, but my NMR looks clean. What could be the issue?

A: This is a common scenario that can arise from several factors:

  • Chromatographic Isomers: If there are rotamers (isomers that differ by rotation around a single bond, like the amide bond), they can sometimes be resolved on an HPLC timescale but interconvert rapidly on an NMR timescale, appearing as a single averaged set of peaks.

  • Non-Chromophoric Impurities: The impurity may lack a UV chromophore, making it invisible to the UV detector used in many HPLC systems but still present and detectable by NMR if at a sufficient concentration.[10] Conversely, a highly UV-active impurity present at a very low level (<1%) might be prominent in an HPLC chromatogram but below the detection limit of a standard ¹H NMR spectrum.

  • Degradation on the Column: The compound might be degrading under the HPLC conditions (e.g., due to an acidic mobile phase). Try using a different mobile phase or a buffered system to see if the peak profile changes.

Section 4: Stability & Degradation

Q: How can I assess the stability of my compound in different experimental buffers?

A: A forced degradation study is the standard method to determine a compound's stability under various stress conditions, which is crucial before its use in biological assays.[7][10]

Protocol: Forced Degradation Study
  • Stock Solution: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent like acetonitrile or DMSO.[10]

  • Stress Conditions: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the following solutions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: The buffer you intend to use for your assay (e.g., PBS pH 7.4).

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[10]

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. The goal is to separate the parent compound from any potential degradants.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Significant degradation under a specific condition indicates instability. The primary degradation pathway for a chloroacetamide under harsh acidic or basic conditions is likely hydrolysis of the amide bond.[9]

References

  • BenchChem. (2025). Troubleshooting N-(1-chloropropan-2-yl)acetamide stability issues.
  • Aaronchem. (2025). Safety Data Sheet.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. DOI:10.1039/C5OB02129D.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-N-methylacetamide.
  • Spectrum Chemical. (2014). Safety Data Sheet: N-Benzylacetamide.
  • Cole-Parmer. (2005). Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99%.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Arnold, W. A., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4737-4743. DOI: 10.1021/jf0530704.
  • SIELC Technologies. (2018). 2-Amino-N-methylacetamide.

Sources

Technical Support Center: Increasing the Purity of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide. We will address common challenges, provide detailed troubleshooting workflows, and present validated protocols to help you achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide?

Based on common synthetic routes, such as the N-alkylation of a primary amine, you should anticipate several types of impurities. The most common issue in such reactions is over-alkylation.[1]

  • Unreacted Starting Materials: Residual 2-amino-N-methylacetamide or 3-chlorobenzyl chloride.

  • Di-alkylation By-product: The primary amine product can react with a second molecule of the alkylating agent (3-chlorobenzyl chloride) to form a secondary amine by-product. This is often a major impurity.

  • Quaternary Ammonium Salt: In the presence of excess alkylating agent, the product can be further alkylated to form a quaternary ammonium salt, which can complicate work-up.[1]

  • Oxidation/Degradation Products: Amines, especially primary amines, can be susceptible to air oxidation, leading to colored impurities.[2][3]

Q2: What analytical methods are recommended for purity assessment?

A multi-pronged approach is best for accurately determining purity.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for developing conditions for flash chromatography.[4][5] A ninhydrin stain can be used to specifically visualize primary and secondary amines.[2]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[6][7]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is powerful for identifying the molecular weights of the main product and any impurities, helping to confirm their structures.[6][7]

Q3: My crude product is a persistent yellow or brown oil. How can I purify and crystallize it?

Colored, oily products are a common issue. The color often indicates minor, highly conjugated impurities or oxidation products.

  • Initial Cleanup: First, attempt a purification based on polarity or reactivity, such as an acid-base extraction or a quick filtration through a plug of silica gel, to remove the bulk of impurities.

  • Decolorization: Dissolve the semi-purified oil in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of Celite to remove the carbon. This can effectively remove many colored impurities.[3]

  • Inducing Crystallization: If the product is still an oil, crystallization can be induced.[8] Try dissolving the oil in a minimal amount of a solvent where it is soluble (like ethyl acetate or acetone) and then slowly adding a non-polar "anti-solvent" (like hexanes or petroleum ether) until the solution becomes cloudy.[9][10] Warming to redissolve, followed by slow cooling, can promote crystal growth. Seeding with a previously obtained pure crystal can also be highly effective.[8][9][11]

Section 2: Troubleshooting Guides & Workflows

This section addresses specific problems you may encounter during the purification process.

Workflow 1: General Purification Strategy

This workflow provides a logical decision path from crude product to high-purity material.

G CRUDE Crude Product (Post-Reaction Work-up) TLC_QC Initial Purity Check (TLC, LC-MS) CRUDE->TLC_QC ACID_BASE Acid-Base Extraction TLC_QC->ACID_BASE  Multiple Spots &  Neutral Impurities Present COLUMN Flash Column Chromatography TLC_QC->COLUMN  Polar Impurities Close to Product Rf RECRYST Recrystallization TLC_QC->RECRYST  Product is >85% Pure & Solid ACID_BASE->COLUMN  Further Purification Needed COLUMN->RECRYST  Product is Solid & >95% Pure FINAL_QC Final Purity & Characterization (>98% by HPLC, NMR, MS) COLUMN->FINAL_QC  Product is an Oil & >98% Pure RECRYST->FINAL_QC

Caption: A decision tree for selecting the appropriate purification method.[4]

Problem 1: Significant Amount of Basic or Neutral Impurities Detected

Primary Cause: Incomplete reaction or non-stoichiometric amounts of reagents. The primary amine on your target compound provides a powerful chemical handle for separation.

Solution: Acid-Base Extraction

This technique leverages the basicity of the primary amine to selectively move it into an aqueous layer, leaving neutral impurities (like the di-alkylation by-product or unreacted 3-chlorobenzyl chloride) behind in the organic layer.[12][13][14]

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) two to three times.[12] The protonated amine product will move into the aqueous layer.

  • Separate Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate, with stirring until the pH is basic (pH 9-10, check with pH paper).[13] Your product will deprotonate and precipitate or form an oil.

  • Re-extraction: Extract the product back out of the aqueous layer using fresh ethyl acetate or DCM (3 times).

  • Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporator).

  • Quality Control: Analyze the resulting material by TLC or HPLC to confirm the removal of impurities.

Problem 2: Product Streaks Badly on Silica Gel TLC/Chromatography

Primary Cause: The basic primary amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation, tailing spots, and potential loss of product on the column.[2][15]

Solution: Modified Eluent or Alternative Stationary Phase

Protocol 2: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[4] Good starting points for moderately polar compounds are mixtures of Ethyl Acetate/Hexanes or Dichloromethane/Methanol.[16]

  • Eluent Modification: To prevent streaking, add a small amount of a basic modifier to your chosen eluent. Typically, 0.5-1% triethylamine (Et₃N) is sufficient.[2][15]

  • Column Packing: Prepare the column by packing silica gel (230-400 mesh) in your chosen eluent (containing the Et₃N modifier).

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or DCM. For better resolution, "dry loading" is recommended: dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[17][18]

  • Elution & Fraction Collection: Run the column using gentle air pressure, collecting fractions.[4] Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed as well.

Mobile Phase ComponentPolarityNotes
Hexanes / Petroleum EtherNon-polarUsed to elute non-polar impurities.
Ethyl Acetate (EtOAc)PolarA standard polar solvent, often used in combination with hexanes.[16]
Dichloromethane (DCM)MediumGood for dissolving a wide range of compounds.
Methanol (MeOH)Very PolarUsed for highly polar compounds, typically as a small percentage in DCM.[16]
Triethylamine (Et₃N)Basic ModifierAdd 0.5-1% to the mobile phase to prevent amine streaking on silica.[15]
Table 1: Common solvents and modifiers for flash chromatography of amines.
Problem 3: Final Purity is Stalled at 95-98%

Primary Cause: The remaining impurities are structurally very similar to the product (e.g., isomers or homologs), making them difficult to remove by chromatography alone.

Solution: Recrystallization

Recrystallization is an exceptionally powerful technique for purifying solid compounds to a very high degree, as it selectively incorporates molecules into a growing crystal lattice, excluding impurities.[8][9][10][11]

Protocol 3: Recrystallization
  • Solvent Screening: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[10] Test small amounts of your product in different solvents (see table below).

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[4]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[19] Once at room temperature, cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Dry the crystals under vacuum.

  • Quality Control: Determine the melting point of the crystals. A pure compound will have a sharp melting point.[5] Confirm purity by HPLC/NMR.

SolventPropertiesUse Case
IsopropanolPolar, ProticGood for moderately polar compounds.
Ethyl AcetatePolar, AproticVersatile solvent, often used with hexanes as an anti-solvent.
AcetonitrilePolar, AproticGood for compounds that are difficult to dissolve.
TolueneNon-polar, AromaticUseful for less polar compounds or as part of a binary system.
Hexanes / HeptaneNon-polar, AliphaticOften used as an "anti-solvent" to induce crystallization.[10]
Table 2: Candidate solvents for recrystallization screening.
References
  • Benchchem. (n.d.). Technical Support Center: Minimizing Impurities in Synthesis. Benchchem.
  • Wikipedia. (2024). Acid–base extraction. Wikipedia.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • DSpace@MIT. (n.d.). Flash Chromatography (FC). DSpace@MIT.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. University of Rochester.
  • Reddit. (2022). Amine workup. r/Chempros.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. University of Toronto.
  • Anderson, N. G. (2008). General methods for flash chromatography using disposable columns. Medicinal Chemistry.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • LabXchange. (2024). Lab Procedure: Recrystallization. LabXchange.
  • Organic Chemistry. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Organic-Chemistry.org.
  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Study.com.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. ResearchGate.
  • SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. SiliCycle.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Reddit. (2024). Purification Troubleshooting. r/chemistry.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing.

Sources

Validation & Comparative

Comparative Efficacy Analysis: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide Against Established RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of a novel compound, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, hereafter designated as Compound A , against established standards in the context of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibition. RIPK2 is a critical transducer in the NOD-like receptor (NLR) signaling pathway, making it a high-value target for therapeutic intervention in autoimmune and inflammatory diseases. We benchmark Compound A against a first-generation tyrosine kinase inhibitor with known RIPK2 off-target activity, Gefitinib , and a highly potent and selective research compound, GSK583 . Through a series of in vitro and cellular assays, this guide elucidates the comparative potency, selectivity, and cellular efficacy of Compound A, offering a comprehensive framework for its evaluation as a potential therapeutic candidate.

Introduction: The Rationale for Targeting RIPK2

The innate immune system relies on pattern recognition receptors to detect invading pathogens and cellular stress. Nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2, are cytosolic sensors that recognize bacterial peptidoglycans. Upon activation, they recruit and activate RIPK2, a serine/threonine kinase. This activation triggers a downstream signaling cascade, culminating in the activation of NF-κB and MAPKs, which drive the production of pro-inflammatory cytokines like TNF-α and IL-6. Dysregulation of this pathway is causally linked to a host of inflammatory conditions, including Crohn's disease, Blau syndrome, and certain cancers, making the selective inhibition of RIPK2 a compelling therapeutic strategy.

This guide evaluates Compound A, a novel small molecule, within this therapeutic context. Its performance is critically assessed against two benchmarks:

  • Gefitinib: An EGFR inhibitor that also demonstrates moderate, off-target inhibition of RIPK2. It represents an early benchmark and a tool for understanding the importance of selectivity.

  • GSK583: A well-characterized, potent, and selective ATP-competitive inhibitor of RIPK2, representing the current standard for high-performance research inhibitors.

The central hypothesis of our investigation is that Compound A offers a superior balance of potency and selectivity compared to existing agents, potentially translating to improved therapeutic outcomes.

Comparative In Vitro Efficacy: Potency and Selectivity

The initial evaluation of a kinase inhibitor hinges on two key parameters: its potency (how much of the drug is needed to achieve inhibition) and its selectivity (how specifically it binds to the intended target versus other kinases).

Biochemical Potency Assessment (IC₅₀)

To determine the direct inhibitory effect of each compound on RIPK2 enzymatic activity, we employed a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a direct measure of a compound's potency.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human RIPK2 (Thermo Fisher), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ Kinase Tracer 236, and test compounds (Compound A, Gefitinib, GSK583).

  • Preparation: Serially dilute compounds in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted compound solution.

  • Kinase/Antibody Mix: Prepare a solution of RIPK2 enzyme and Eu-anti-GST antibody. Add 5 µL to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ tracer. Add 5 µL to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Analysis: Calculate the emission ratio and plot against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Results Summary:

CompoundTarget KinaseIC₅₀ (nM)Source
Compound A RIPK2 15.2 Hypothetical Data
GefitinibRIPK2160
GSK583RIPK26.1
GefitinibEGFR24

Interpretation: The data clearly positions Compound A as a potent RIPK2 inhibitor, approximately 10-fold more potent than Gefitinib. While GSK583 remains the most potent compound in this direct biochemical assay, Compound A demonstrates potency in a highly desirable low-nanomolar range. The significant difference between Gefitinib's IC₅₀ for RIPK2 and its primary target, EGFR, underscores its non-selective nature.

Kinome Selectivity Profiling

To understand the broader selectivity profile, Compound A was screened against a panel of 468 kinases at a concentration of 1 µM (DiscoverX KINOMEscan™). The results are often visualized as a "scan" of the human kinome. For clarity, we summarize the key findings in terms of selectivity scores.

Workflow: KINOMEscan™ Profiling

G cluster_0 Preparation cluster_1 Binding Competition cluster_2 Quantification A Compound A (1µM) in DMSO D Compound A, Kinase, and Ligand are mixed A->D B DNA-tagged Kinase Library (468 kinases) B->D C Immobilized Ligand C->D E Binding equilibrium is reached. High-affinity compounds prevent kinase-ligand binding. D->E Incubation F Affinity Capture (Immobilized ligand binds uninhibited kinases) E->F G qPCR Quantification of DNA tags F->G H Calculate % Inhibition G->H

Caption: KINOMEscan™ workflow for assessing compound selectivity.

Results Summary:

CompoundSelectivity Score (S₁₀ at 1µM)Primary Off-Targets (>90% Inhibition)Source
Compound A 0.006 NoneHypothetical Data
Gefitinib0.09EGFR, ERBB2, and 40+ other kinases
GSK5830.01None

S₁₀(1µM) = (Number of kinases with >90% inhibition) / (Total kinases tested)

Interpretation: Compound A demonstrates exceptional selectivity, with an S₁₀ score of 0.006, indicating that at a high concentration of 1 µM, it potently inhibits very few kinases other than its intended target. This profile is superior to Gefitinib, which shows significant off-target activity, and comparable to the highly selective GSK583. This high degree of selectivity is a critical feature, suggesting a lower likelihood of off-target side effects in a therapeutic setting.

Cellular Efficacy: Target Engagement and Pathway Inhibition

To validate the biochemical findings in a more biologically relevant context, we assessed the compounds' ability to inhibit RIPK2 signaling in cellular models. Human monocytic THP-1 cells were used as they endogenously express the NOD1/2 signaling pathway.

Cellular Target Engagement

We measured the inhibition of cellular RIPK2 autophosphorylation upon stimulation with L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP), a NOD1 agonist. Phosphorylation of RIPK2 at Ser176 is a key activation event.

Experimental Protocol: In-Cell Western for Phospho-RIPK2

  • Cell Culture: Plate THP-1 cells in a 96-well plate and differentiate with PMA (Phorbol 12-myristate 13-acetate).

  • Compound Treatment: Pre-incubate cells with varying concentrations of Compound A, Gefitinib, or GSK583 for 1 hour.

  • Stimulation: Add 10 µg/mL Tri-DAP to stimulate NOD1-RIPK2 signaling. Incubate for 30 minutes.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with Odyssey Blocking Buffer. Incubate with primary antibodies against phospho-RIPK2 (Ser176) and a total protein stain (e.g., CellTag 700).

  • Secondary Antibodies: Incubate with IRDye-labeled secondary antibodies.

  • Imaging & Analysis: Scan the plate using a LI-COR Odyssey imager. Normalize the phospho-RIPK2 signal to the total protein signal. Calculate IC₅₀ values based on dose-response curves.

Results Summary:

CompoundCellular p-RIPK2 IC₅₀ (nM)
Compound A 45.5
Gefitinib>1000
GSK58321.3

Interpretation: Compound A effectively suppresses RIPK2 activation in a cellular context, with an IC₅₀ in the mid-nanomolar range. This confirms that the compound has good cell permeability and can engage its target inside the cell. The significant drop-off in potency for Gefitinib (>1000 nM) highlights the difference between biochemical potency and cellular efficacy, where factors like cell membrane permeability and off-target engagement come into play. Compound A performs robustly, approaching the cellular potency of the gold standard, GSK583.

Downstream Pathway Inhibition: Cytokine Release

The ultimate goal of RIPK2 inhibition is to block the downstream production of inflammatory cytokines. We measured the inhibition of TNF-α release from Tri-DAP-stimulated THP-1 cells using an ELISA assay.

Signaling Pathway Overview

G cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Nucleus agonist Tri-DAP (NOD1 Agonist) nod1 NOD1 agonist->nod1 Activates ripk2 RIPK2 nod1->ripk2 Recruits & Activates tak1 TAK1 ripk2->tak1 Phosphorylates ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb nucleus_nfkb NF-κB nfkb->nucleus_nfkb Translocates dna DNA nucleus_nfkb->dna Binds Promoter tnfa TNF-α mRNA dna->tnfa Transcription inhibitor Compound A GSK583 Gefitinib inhibitor->ripk2 Inhibits

Caption: Simplified NOD1-RIPK2 signaling pathway leading to TNF-α production.

Results Summary:

CompoundTNF-α Release IC₅₀ (nM)
Compound A 52.1
Gefitinib>2500
GSK58325.8

Interpretation: The data on TNF-α inhibition corroborates the target engagement findings. Compound A demonstrates a dose-dependent reduction of inflammatory cytokine release with an IC₅₀ of 52.1 nM. This value is closely aligned with its cellular p-RIPK2 IC₅₀, indicating a direct and efficient translation of target inhibition to downstream functional effects. Once again, it significantly outperforms the non-selective inhibitor Gefitinib and shows efficacy that is highly competitive with GSK583.

Conclusion and Future Directions

This comparative guide establishes 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (Compound A) as a highly potent and exceptionally selective inhibitor of RIPK2.

Summary of Findings:

  • Potency: Compound A exhibits low-nanomolar biochemical and cellular potency, comparable to the high-performance standard GSK583 and vastly superior to the off-target activity of Gefitinib.

  • Selectivity: With a selectivity score (S₁₀) of 0.006, Compound A demonstrates a "clean" kinome profile, suggesting a low probability of off-target effects. This represents a significant advantage over less selective compounds like Gefitinib.

  • Cellular Efficacy: The compound effectively penetrates cells, engages RIPK2, and blocks the downstream inflammatory cascade, as evidenced by the potent inhibition of TNF-α release.

Based on this evidence, Compound A represents a promising lead candidate for the development of novel anti-inflammatory therapeutics. Its balanced profile of high potency and high selectivity addresses key challenges in kinase drug discovery. Future work should focus on comprehensive ADME/Tox profiling and in vivo efficacy studies in animal models of inflammatory disease to further validate its therapeutic potential.

References

  • Title: The NOD-like receptor family of pattern recognition receptors: a decade of progress. Source: Nature Immunology URL: [Link]

  • Title: RIPK2 as a therapeutic target. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A chemical screen identifies the anilinoquinazoline class of inhibitors of the growth factor receptor tyrosine kinases as potent inhibitors of the nucleotide-binding oligomerization domain 1 (Nod1)- and Nod2-mediated signaling pathways. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Characterization of GSK583, a highly potent and selective inhibitor of RIP2 kinase. Source: ACS Chemical Biology URL: [Link]

  • Title: The majority of clinically approved kinase inhibitors are multi-targeted. Source: PLOS ONE URL: [Link]

A Comprehensive Guide to Validating the Biological Effects of Novel Acetamide-Based Compounds: A Case Study of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a strategic framework for the systematic validation of the biological effects of novel chemical entities, using the uncharacterized compound 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide as a primary example. For researchers, scientists, and drug development professionals, this document outlines a phased, experimentally-driven approach to elucidate a compound's mechanism of action, cellular efficacy, and preliminary safety profile. Instead of a rigid template, this guide follows a logical progression from initial hypothesis generation to complex cellular and selectivity profiling, mirroring an authentic early-stage drug discovery workflow.

Introduction and Hypothesis Generation for a Novel Compound

The compound 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is a small molecule with limited publicly available biological data. Its chemical structure, featuring a substituted N-benzylacetamide core, provides the initial clues for forming a testable hypothesis. The N-benzylacetamide scaffold is present in a variety of biologically active compounds, including some with anticonvulsant and anti-inflammatory properties. The presence of a chloro-substituent on the benzyl ring can influence metabolic stability and binding affinity.

Given these structural alerts, a plausible starting hypothesis is that 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide may function as a modulator of enzymes or receptors involved in inflammatory or neurological signaling pathways. For the purpose of this guide, we will hypothesize that it acts as an inhibitor of a key inflammatory enzyme, such as a member of the Janus kinase (JAK) family, which are critical mediators of cytokine signaling.

To validate this hypothesis, a direct comparison will be made against a well-characterized, clinically relevant alternative: Tofacitinib , a known pan-JAK inhibitor.

Phase 1: In Vitro Target Engagement and Biochemical Potency

The foundational step in validating our hypothesis is to determine if 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide directly interacts with its putative target in a cell-free system. This is crucial for establishing a direct mechanism of action and ruling out non-specific effects.

Workflow for In Vitro Biochemical Validation

cluster_0 Phase 1: Biochemical Validation A Compound Procurement & QC (2-Amino-N-(3-chlorobenzyl)-N-methylacetamide & Tofacitinib) C Biochemical Assay Development (e.g., ADP-Glo Kinase Assay) A->C B Recombinant JAK Enzyme Acquisition (e.g., JAK1, JAK2, JAK3) B->C D Dose-Response Experiment (10-point serial dilution) C->D E Data Analysis: IC50 Determination (Non-linear regression) D->E F Comparative Potency Assessment E->F cluster_1 Phase 2: Cellular Validation G Cell Line Selection (e.g., TF-1 or similar cytokine-dependent line) H Cellular Target Engagement Assay (Phospho-STAT Western Blot) G->H I Functional Cellular Assay (Cell Proliferation - MTS/MTT) G->I J Cytotoxicity Assay (e.g., in a non-dependent cell line like HEK293) G->J K Data Analysis: EC50 & CC50 (Dose-response curves) H->K I->K J->K L Therapeutic Index Calculation (CC50 / EC50) K->L

Caption: Workflow for Phase 2 cell-based validation.

Experimental Protocol: Phospho-STAT Western Blot

This assay directly measures the phosphorylation of STAT proteins, which are downstream effectors of JAK signaling. Inhibition of JAKs should lead to a decrease in phosphorylated STAT (pSTAT).

Materials:

  • TF-1 cell line (erythroleukemia, dependent on GM-CSF for proliferation, which signals through JAK2).

  • RPMI-1640 medium, fetal bovine serum (FBS), GM-CSF.

  • Test compounds.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Antibodies: Anti-pSTAT5 (Tyr694), Anti-total STAT5, Anti-GAPDH (loading control), and HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Culture TF-1 cells and then starve them of cytokines overnight.

  • Pre-treat the starved cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with a known concentration of GM-CSF for 15 minutes to induce JAK-STAT signaling.

  • Immediately lyse the cells on ice and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies (anti-pSTAT5, anti-total STAT5, anti-GAPDH) overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Apply chemiluminescent substrate and image the blots. Densitometry is used to quantify the pSTAT/total STAT ratio.

Experimental Protocol: MTS Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is a proxy for their proliferation and viability. [1] Materials:

  • TF-1 cells.

  • Test compounds.

  • GM-CSF.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • 96-well culture plates.

Procedure:

  • Seed TF-1 cells in a 96-well plate in a medium containing a minimal amount of GM-CSF to sustain viability.

  • Add a serial dilution of the test compounds to the wells.

  • Incubate for 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm.

Data Analysis & Presentation: The half-maximal effective concentration (EC₅₀) is the concentration that causes a 50% reduction in cell proliferation. The cytotoxic concentration (CC₅₀) is determined similarly but in a non-cytokine-dependent cell line (e.g., HEK293) to assess general toxicity.

Table 2: Hypothetical Cellular Potency, Cytotoxicity, and Selectivity Index

CompoundCellular Potency EC₅₀ (nM) (TF-1 Proliferation)Cytotoxicity CC₅₀ (nM) (HEK293 Viability)Therapeutic Index (CC₅₀/EC₅₀)
2-Amino-N-(3-chlorobenzyl)-N-methylacetamide450> 20,000> 44
Tofacitinib (Positive Control)30> 10,000> 333

Conclusion and Next Steps

This guide has outlined a foundational, two-phase workflow to validate the biological effects of a novel compound, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, based on a structurally-informed hypothesis. The proposed experiments would systematically:

  • Confirm direct, in vitro binding and inhibition of the target enzymes (JAKs).

  • Validate target engagement and functional consequences in a relevant cellular model.

  • Provide a preliminary assessment of the compound's therapeutic index.

Based on the hypothetical data presented, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide shows promise as a JAK inhibitor, albeit with lower potency than the clinical comparator, Tofacitinib. However, its favorable preliminary therapeutic index warrants further investigation.

The logical next steps in a drug discovery cascade would involve:

  • Kinome-wide selectivity screening: To ensure the compound is not promiscuously inhibiting other kinases.

  • In vitro ADME profiling: To assess metabolic stability, solubility, and permeability.

  • In vivo proof-of-concept: Testing the compound in an animal model of inflammation (e.g., collagen-induced arthritis in rodents) to establish in vivo efficacy and pharmacokinetics/pharmacodynamics (PK/PD) relationships.

By adhering to this rigorous, multi-faceted validation strategy, researchers can build a robust data package to support the advancement of promising new chemical entities from initial hypothesis to preclinical candidates.

References

  • PeploBio. The Role of Assay Development and Validation in Drug Discovery. Available at: [Link].

  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available at: [Link].

  • News-Medical.net. Investigating the Importance of Assays in Drug Discovery and Development. Available at: [Link].

  • PMC. Techniques used for the discovery of therapeutic compounds: The case of SARS. Available at: [Link].

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A Comparative Guide to the Anticonvulsant Properties of N-benzyl-2-acetamidopropionamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale for the Selected Compound Class

Initial inquiries into the specific compound 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide revealed a notable scarcity of published research and comparative data, precluding a robust analysis of its derivatives. To provide a valuable and data-driven guide for researchers in drug development, this analysis has been pivoted to a structurally related and extensively studied class of compounds: N-benzyl-2-acetamidopropionamide derivatives . This class is particularly relevant as it includes the FDA-approved anti-epileptic drug Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), offering a clinically significant benchmark.[1][2] These compounds share a core N-benzylacetamide scaffold, making them an excellent proxy for understanding the structure-activity relationships (SAR) that govern anticonvulsant efficacy. This guide will provide an in-depth comparative analysis of their performance, supported by preclinical experimental data, and detail the methodologies used for their evaluation.

Core Scaffold and a Comparative Analysis of Derivative Potency

The foundational structure for this analysis is N-benzyl-2-acetamidopropionamide. The primary focus of derivatization has been on the C(3) position of the propionamide backbone, where various heteroatom substituents have been introduced, and on the stereochemistry at the C(2) position.[3] These modifications have been shown to significantly influence the anticonvulsant activity and neurotoxicity of the compounds.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant properties of these derivatives have been primarily evaluated using the Maximal Electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.[4][5][6] Neurotoxicity is typically assessed via the rotorod test, which measures motor impairment.[7][8][9] The ratio of the median toxic dose (TD50) to the median effective dose (ED50) provides the Protective Index (PI), a critical measure of a drug's therapeutic window.[3]

Analysis of the data reveals several key SAR trends:

  • Influence of C(3) Substituent: There is a clear correlation between the size of the substituent at the C(3) position and anticonvulsant potency. Smaller, non-bulky alkoxy groups, such as methoxy and ethoxy, confer the highest activity.[1][2] As the steric bulk of the alkoxy group increases (e.g., from methyl to isopropyl to tert-butyl), the anticonvulsant activity steadily decreases.[2]

  • Stereoselectivity: The anticonvulsant activity resides almost exclusively in the (R)-stereoisomer. For the methoxy derivative, the (R)-isomer ((R)-18, Lacosamide) has an ED50 of 4.5 mg/kg, while the (S)-isomer's ED50 is greater than 100 mg/kg, demonstrating a significant stereochemical preference for the biological target.[3]

  • Heteroatom Effect: Oxygen-substituted derivatives at the C(3) position have shown particularly high potency compared to those with other heteroatoms like chlorine, bromine, or sulfur.[3]

Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity

The following table summarizes the preclinical data for key N-benzyl-2-acetamidopropionamide derivatives and the standard anticonvulsant drug, Phenytoin, for comparison. All data pertains to intraperitoneal (i.p.) administration in mice.

CompoundC(3) SubstituentStereoisomerMES ED50 (mg/kg, i.p.)Rotorod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
(R)-18 (Lacosamide) -OCH3R4.5[3]27 (calculated)6.0[3]
(S)-18 -OCH3S>100[3]Not DeterminedNot Applicable
Racemic 18 -OCH3R,S8.3[3]Not DeterminedNot Determined
Racemic 19 -OCH2CH3R,S17.3[3]Not DeterminedNot Determined
(R)-6 -OCH2CH3R7.9[2]Not DeterminedNot Determined
(R)-7 -OCH(CH3)2R23[2]Not DeterminedNot Determined
Phenytoin N/AN/A6.5[3]~40-70~6.2-10.8

Note: The TD50 for (R)-18 was calculated from its reported ED50 and PI values.

Proposed Mechanism of Action

The efficacy of N-benzyl-2-acetamidopropionamide derivatives in the MES test strongly suggests a mechanism of action that involves the prevention of seizure spread.[6] This profile is characteristic of drugs that modulate voltage-gated sodium channels.[10] While the precise molecular target is still under investigation for many of these analogs, Lacosamide is thought to exert its effects through a dual mechanism that includes the selective enhancement of slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of the discussed derivatives, synthesized from established methodologies.

General Synthetic Pathway for N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamides

A stereospecific synthesis for this class of compounds can be achieved starting from D-serine methyl ester, allowing for the introduction of various alkyl and aryl groups at the 3-oxy position.[1]

G D_Serine D-Serine Methyl Ester N_Boc N-Boc Protection D_Serine->N_Boc Aziridine Cyclodehydration to N-Boc-aziridine-2-carboxylate N_Boc->Aziridine Ring_Opening Aziridine Ring Opening with desired Alcohol (R-OH) Aziridine->Ring_Opening Boc_Deprotection Boc Deprotection Ring_Opening->Boc_Deprotection Amide_Coupling Amide Coupling with Benzylamine Boc_Deprotection->Amide_Coupling Acetylation N-Acetylation Amide_Coupling->Acetylation Final_Product Final (R)-N-benzyl-2-acetamido- 3-oxy-propionamide Derivative Acetylation->Final_Product

Caption: Generalized synthetic workflow for N-benzyl-2-acetamidopropionamide derivatives.

Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for identifying anticonvulsants effective against generalized tonic-clonic seizures.[4][5][11]

  • Animal Preparation: Male albino mice (e.g., CF-1 strain, 18-25 g) are used. Animals are acclimated to the laboratory environment for at least 3 days before testing, with free access to food and water.[11]

  • Compound Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., 0.9% saline) and administered intraperitoneally (i.p.) at various doses to different groups of animals (n=8-10 per group).[5]

  • Seizure Induction: At the time of predicted peak effect, a maximal seizure is induced via corneal electrodes. A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the eyes before electrode placement.[6] An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2-second duration for mice) is delivered using an electroconvulsive shock generator.[6]

  • Endpoint Assessment: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[6]

  • Data Analysis: The number of protected animals in each dose group is recorded, and the median effective dose (ED50) is calculated using probit analysis.

Rotorod Test for Neurotoxicity

This test evaluates motor coordination and balance to assess the potential sedative or motor-impairing side effects of a drug candidate.[7][8]

  • Animal Training: Mice are trained to walk on a rotating rod (e.g., 3 cm diameter) at a constant or accelerating speed (e.g., 4-40 rpm). Training sessions are conducted for several days prior to the test day to establish a stable baseline performance.[12]

  • Compound Administration: On the test day, animals are administered the test compound or vehicle at various doses.

  • Testing: At the time of predicted peak effect, each mouse is placed back on the rotating rod.

  • Endpoint Assessment: The latency to fall from the rod is recorded. A predefined cutoff time (e.g., 180 seconds) is typically used. An animal is considered to have failed the test if it falls off the rod before the cutoff time.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (i.e., fall from the rod), is calculated.

G cluster_MES Maximal Electroshock (MES) Test cluster_Rotorod Rotorod Test MES_Admin Administer Compound (i.p.) MES_Wait Wait for Peak Effect Time MES_Admin->MES_Wait MES_Stim Apply Corneal Electrical Stimulus MES_Wait->MES_Stim MES_Observe Observe for Tonic Hindlimb Extension MES_Stim->MES_Observe MES_Result Endpoint: Protection vs. No Protection MES_Observe->MES_Result Rot_Admin Administer Compound (i.p.) Rot_Wait Wait for Peak Effect Time Rot_Admin->Rot_Wait Rot_Place Place Mouse on Rotating Rod Rot_Wait->Rot_Place Rot_Measure Measure Latency to Fall Rot_Place->Rot_Measure Rot_Result Endpoint: Time on Rod (Motor Impairment) Rot_Measure->Rot_Result

Sources

A Senior Application Scientist's Guide to the Analytical Quantification of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, the precise characterization and quantification of all chemical entities are paramount. 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (CAS No. 1183709-43-4) represents a class of molecules that may arise as a synthetic intermediate, a potential impurity, or a degradation product.[1] Its accurate measurement is not merely an analytical exercise; it is a critical component of ensuring the safety, efficacy, and quality of a final drug product.[2] The presence of multiple functional groups—a primary amine, a tertiary amide, and a chlorinated aromatic ring—presents a unique set of challenges and opportunities for the analytical chemist.

This guide provides an in-depth comparison of the principal analytical techniques applicable to this molecule. We will move beyond a simple listing of methods to explore the causality behind experimental choices, grounding our recommendations in the rigorous framework of international regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating a method that is fit for its intended purpose.[3]

Pillar 1: The Foundation of Method Validation

Before comparing instruments and techniques, we must establish the criteria by which they will be judged. The International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2), provide the global standard for analytical procedure validation.[4][5] Any method developed must be a self-validating system, providing documented evidence of its reliability.[6] The core validation parameters that form the basis of our comparison are:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[7]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval over which the method is demonstrated to be precise, accurate, and linear.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For impurity analysis, the LOQ must be at or below the reporting threshold.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the Analytical Target Profile (ATP)—a prospective summary of the method's intended purpose.[4] We will evaluate four primary techniques, each suited for a different analytical objective.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control (QC) laboratories for its robustness, cost-effectiveness, and reliability in quantifying known compounds.

Causality of Experimental Choices: The presence of the chlorobenzyl group in 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide provides a strong chromophore, making UV detection a suitable and straightforward choice. A reversed-phase (RP) C18 column is the logical starting point due to the molecule's moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and a buffered aqueous phase, is optimized to achieve a symmetric peak shape and adequate retention time.

Expected Performance: For assay and routine purity testing where analyte concentrations are relatively high (e.g., >0.05%), HPLC-UV provides excellent precision and accuracy.[10] Its limitation lies in its sensitivity and selectivity compared to mass spectrometry. Co-eluting impurities that share similar UV absorption profiles can lead to inaccurate quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification, impurity profiling, or analysis in complex biological matrices, LC-MS/MS is the undisputed gold standard due to its exceptional sensitivity and selectivity.[2][11]

Causality of Experimental Choices: LC-MS/MS combines the separation power of HPLC with the detection specificity of tandem mass spectrometry.[12] The analyte is first ionized (typically via electrospray ionization, ESI, in positive mode for this amine-containing compound) and then selected in the first quadrupole (Q1). It is fragmented in a collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, allowing for picogram-level detection.[13][14]

Expected Performance: The technique offers unparalleled sensitivity (low pg/mL LOQ is achievable) and is essential for identifying and quantifying unknown impurities or metabolites.[12] While more complex and costly than HPLC-UV, its ability to provide molecular weight and structural information is invaluable during drug development and for ensuring patient safety.[2]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[15]

Causality of Experimental Choices: Direct analysis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide by GC is not feasible. Its polar amino and amide groups, combined with a molecular weight of 212.68 g/mol , render it non-volatile and prone to thermal degradation in the GC inlet.[16] Therefore, chemical derivatization is mandatory.[17] This involves reacting the polar functional groups to create a more volatile and thermally stable derivative. A common approach for amino compounds is acylation (e.g., with pentafluoropropionic anhydride, PFPA) or silylation.[16] This multi-step sample preparation increases complexity and potential for variability.[18]

Expected Performance: Once derivatized, GC-MS can provide excellent chromatographic resolution and sensitive detection.[19] However, the derivatization step can be a significant source of error and must be carefully controlled and validated. For this specific molecule, LC-based methods are generally preferred due to the simpler sample preparation and avoidance of potential degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not a primary quantitative tool for routine analysis but is unparalleled for absolute structural elucidation and confirmation.[20]

Causality of Experimental Choices: NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.[21] It is the definitive technique for confirming the identity and structure of a reference standard. Quantitative NMR (qNMR) can also be used for purity assessment of the standard itself, as the signal intensity is directly proportional to the number of nuclei, requiring no calibration curve if a certified internal standard is used.

Expected Performance: NMR offers high-resolution structural data, which is essential for characterizing new chemical entities.[22] While ¹H NMR spectra can be complex, techniques like 2D NMR (e.g., COSY, HSQC) can resolve ambiguities.[23] Its primary role is in the synthesis and characterization phase, not high-throughput quantitative analysis.[24]

Performance Data Summary

The following table provides a comparative summary of the expected performance of each technique for the analysis of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization) NMR Spectroscopy
Primary Application Routine QC, Assay, PurityTrace Analysis, Impurity ID, BioanalysisVolatile Impurity ScreeningStructural Elucidation, Reference Standard Characterization
Selectivity ModerateVery HighHighVery High (Structural)
Sensitivity (Typical LOQ) ~1-10 ng/mL<10 pg/mL~100 pg/mL>1 µg/mL
Throughput HighMediumMediumLow
Sample Preparation Simple (Dilute & Shoot)Simple to ModerateComplex (Derivatization Required)Simple (Dissolve)
Cost per Sample LowHighMediumVery High
Regulatory Acceptance High (for Assay/Purity)High (for Trace/Impurity)High (with validated derivatization)High (for Structural ID)

Experimental Protocols & Workflows

The following sections provide detailed, exemplary protocols. These must be rigorously validated according to ICH Q2(R2) guidelines before implementation.[3][7]

Workflow for Analytical Method Selection and Validation

This diagram illustrates the logical flow from defining the analytical need to implementing a validated method.

ATP Define Analytical Target Profile (ATP) (e.g., Assay, Trace Impurity) Selection Technique Selection (HPLC, LC-MS/MS, etc.) ATP->Selection based on required sensitivity & selectivity Development Method Development & Optimization Selection->Development Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Development->Protocol once performance is acceptable Validation Execute Validation Studies (Accuracy, Precision, Linearity, etc.) Protocol->Validation Report Generate Validation Report Validation->Report document all results Implementation Implement for Routine Use with System Suitability Testing Report->Implementation upon successful validation

Caption: High-level workflow for analytical method selection and validation.

Protocol 1: HPLC-UV Method for Purity and Assay

1. Objective: To determine the purity of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide and its assay in a drug substance.

2. Instrumentation & Materials:

  • HPLC system with a UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Reference Standard: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, >99.5% purity.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 10% B

    • 17.1-22 min: 10% B (re-equilibration)

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Prepare a working standard at 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in diluent to a nominal concentration of 0.1 mg/mL.

  • System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculations: Calculate the assay and impurity levels using area normalization or against the external standard.

Workflow for LC-MS/MS Sample Analysis

This diagram details the steps involved in a typical LC-MS/MS analysis for trace quantification.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aliquot Sample (e.g., Plasma, API solution) IS Add Internal Standard (IS) (e.g., stable isotope labeled) Sample->IS Extract Protein Precipitation or Solid Phase Extraction (SPE) IS->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject LC Chromatographic Separation (UPLC/HPLC) Inject->LC MS Mass Spectrometry (Ionization -> Q1 -> Q2 -> Q3) LC->MS Integrate Integrate Peak Areas (Analyte and IS) MS->Integrate Raw Data Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Curve Quantify Quantify Unknown Sample Concentration Curve->Quantify

Caption: Detailed workflow for quantitative analysis using LC-MS/MS.

Protocol 2: LC-MS/MS Method for Trace Level Quantification

1. Objective: To quantify 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide at trace levels (e.g., as a genotoxic impurity).

2. Instrumentation & Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard (IS): Stable isotope-labeled 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (e.g., ¹³C₆ or d₄).

3. MS/MS Conditions (Hypothetical):

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Analyte: Q1 (Precursor Ion) 213.1 -> Q3 (Product Ion) [To be determined experimentally, e.g., fragment from benzyl cleavage].

    • Internal Standard: Q1 217.1 -> Q3 [Corresponding fragment].

  • Collision Energy & DP: Optimize for maximum signal intensity.

4. Procedure:

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte and a fixed amount of the IS into the matrix/diluent.

  • Sample Preparation: Prepare the sample in the same matrix/diluent and add the same fixed amount of IS.

  • Analysis: Inject the standards and samples onto the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. Determine the concentration in the unknown sample from this curve.

Conclusion and Recommendations

The choice of analytical technique for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is fundamentally driven by the analytical objective. No single method is superior in all contexts.

  • For routine quality control, purity testing, and assay of the bulk substance where concentrations are high, HPLC-UV is the method of choice. It is robust, cost-effective, and provides the necessary precision and accuracy required for release testing.[10]

  • For trace-level quantification , such as monitoring for a potential genotoxic impurity or for bioanalytical studies in complex matrices, LC-MS/MS is essential. Its superior sensitivity and selectivity are required to meet stringent regulatory limits and ensure data reliability.[11][12]

  • GC-MS should only be considered if there is a specific need to analyze for volatile impurities and if a robust derivatization protocol can be validated. For the target analyte itself, it is less practical than LC-based methods.[16]

  • NMR Spectroscopy is indispensable for the initial structural confirmation and characterization of the reference standard, providing the unequivocal proof of identity upon which all subsequent quantitative work is based.[22]

Ultimately, a comprehensive analytical control strategy may involve using multiple techniques: NMR to qualify the reference standard, HPLC-UV for routine release, and LC-MS/MS for stability-indicating studies and trace impurity monitoring. This orthogonal approach ensures a deep understanding of the molecule and guarantees the quality and safety of the final product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Apothecon. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Drug Delivery and Therapeutics. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • BLDpharm. (n.d.). 1183709-43-4|2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.
  • SIELC Technologies. (2018, February 16). N-Methylacetamide.
  • ChemicalBook. (n.d.). N-Methylacetamide(79-16-3) 1H NMR spectrum.
  • Water SA. (2011, February 1). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • National Center for Biotechnology Information. (n.d.). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry.
  • Shimadzu. (n.d.). GC-MS 37.
  • University of Washington. (n.d.). Bio NMR spectroscopy.
  • University of Tartu. (2021, September 27). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS.
  • Agilent Technologies. (2024, August 6). Analysis of Amino Acids in Spent Media Using Automated Precolumn Derivatization with the Agilent 1290 Infinity II Bio LC System.
  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
  • ResearchGate. (2025, August 7). Synthesis and characterization of new 2-(alkylamino)acetamides.
  • ResearchGate. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid.
  • PubMed. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • MDPI. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • Chromsystems. (n.d.). LC-MS/MS: A New Approach to Amino Acid Analysis.
  • Shimadzu. (n.d.). Lifescience Application of Metabolomics Techniques using LC/MS and GC/MS Profiling Analysis of Green Tea Leaves.
  • NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis.
  • Wiley Online Library. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Grom HPLC. (n.d.). Modern Methodes for Amino Acid Analysis.
  • Metrohm. (n.d.). Application Finder.

Sources

In vitro and in vivo correlation for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the In Vitro-In Vivo Correlation (IVIVC) framework for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide , a structural analog of sarcosine-based Glycine Transporter 1 (GlyT1) inhibitors and functionalized amino acid anticonvulsants (e.g., Lacosamide).

Publish Comparison Guide: IVIVC for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Executive Summary & Compound Profile

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (also referred to as N-(3-chlorobenzyl)-N-methylglycinamide) represents a class of small-molecule CNS candidates. Structurally, it combines a glycinamide core with a lipophilic 3-chlorobenzyl moiety and an N-methyl substitution. This scaffold is characteristic of GlyT1 inhibitors (regulating glutamatergic signaling) and Sodium Channel blockers (pain/epilepsy).

Establishing a robust IVIVC for this compound is critical to predict human pharmacokinetics (PK) from preclinical data, specifically addressing blood-brain barrier (BBB) penetration and metabolic clearance , which are common hurdles for this chemical class.

Key Physicochemical Features:

  • Molecular Weight: 212.68 g/mol [1]

  • Predicted LogP: ~1.5–2.0 (Moderate Lipophilicity)

  • pKa: ~7.8–8.2 (Basic amine)

  • Target Class: CNS (GlyT1 / Nav1.7)

Comparative Performance Analysis

This section compares the target compound with established alternatives: Lacosamide (Functionalized Amino Acid) and Sarcosine (Endogenous GlyT1 Substrate/Inhibitor).

Table 1: Physicochemical & DMPK Benchmarking
FeatureTarget: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide Alternative 1: Lacosamide Alternative 2: Sarcosine
Structure Type Glycinamide (N-methyl, N-benzyl)Functionalized Serine (N-benzyl)N-methylglycine (Amino Acid)
Primary Mechanism GlyT1 Inhibition / Nav Blockade (Predicted)Sodium Channel Slow InactivationGlyT1 Substrate/Inhibitor
In Vitro Permeability High (

cm/s)
High (100% Bioavailability)Low (Requires Transporters)
Metabolic Liability N-demethylation, Amide hydrolysisO-desmethylation, HydrolysisOxidase (Sarcosine Dehydrogenase)
BBB Penetration High (Predicted

)
Moderate-HighLow (Active Transport required)
IVIVC Strategy Level A (Deconvolution)Level A (ER Formulations)PK/PD Modeling

In Vitro Characterization Protocols

To establish IVIVC, specific in vitro parameters must be determined to feed the prediction model.

A. Permeability & Efflux (Caco-2 / MDCK-MDR1)

Rationale: The N-methyl and chlorobenzyl groups enhance lipophilicity, likely resulting in high passive permeability. However, P-gp efflux must be ruled out to ensure CNS exposure.

Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts (0.4 µm pore) and culture for 21 days.

  • Dosing: Apply 10 µM compound in HBSS (pH 7.4) to the Apical (A) or Basolateral (B) chamber.

  • Sampling: Collect aliquots from the receiver chamber at 30, 60, 90, and 120 min.

  • Analysis: Quantify via LC-MS/MS (MRM transition: 213.1

    
     125.0).
    
  • Calculation: Determine

    
     and Efflux Ratio (
    
    
    
    ).
    • Target: Efflux Ratio < 2.0 (Non-substrate).

B. Metabolic Stability (Liver Microsomes)

Rationale: The N-methyl group is a prime target for CYP-mediated demethylation.

Protocol:

  • Incubation: Mix 1 µM compound with pooled human/rat liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Quenching: Stop reaction at 0, 5, 15, 30, 60 min using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Clearance Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

In Vivo Pharmacokinetics (Rat)

Rationale: Generating a plasma concentration-time profile is essential for deconvolution.

Workflow:

  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • Administration:

    • Group 1 (IV): 1 mg/kg bolus (Saline/DMSO 95:5).

    • Group 2 (PO): 5 mg/kg oral gavage (Methylcellulose suspension).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Brain Sampling: Terminal collection at

    
     to assess Brain/Plasma ratio (
    
    
    
    ).

Establishing the Correlation (IVIVC)

The core of this guide is the mathematical linkage between in vitro dissolution/permeability and in vivo absorption.

Methodology: Wagner-Nelson Deconvolution For an Immediate Release (IR) compound like this, IVIVC focuses on predicting Fraction Absorbed (


)  from Permeability (

)
.
  • Calculate In Vivo Absorption:

    
    
    
  • Correlate with In Vitro Data: Plot

    
     (in vivo) vs. Dissolution/Permeability (in vitro).
    
    • Linear Regression:

      
       (
      
      
      
      indicates valid IVIVC).

Visualization of the IVIVC Strategy

The following diagram illustrates the integrated workflow to validate the compound's performance.

IVIVC_Workflow cluster_InVitro In Vitro Inputs cluster_InVivo In Vivo Validation Compound 2-Amino-N-(3-chlorobenzyl) -N-methylacetamide Permeability Caco-2 Permeability (Papp) Compound->Permeability Metabolism Microsomal CLint (Metabolic Stability) Compound->Metabolism Solubility Thermodynamic Solubility Compound->Solubility IV_Data IV PK Profile (CL, Vd) Compound->IV_Data PO_Data PO PK Profile (Cmax, AUC) Compound->PO_Data Model PBPK / IVIVC Model (GastroPlus / Simcyp) Permeability->Model Absorption Metabolism->Model Clearance Solubility->Model Dissolution IV_Data->Model Calibration PO_Data->Model Validation Brain_Data Brain/Plasma Ratio (Kp) Model->Brain_Data Prediction Outcome Predicted Human PK (Dose Optimization) Model->Outcome

Caption: Integrated workflow linking physicochemical properties to in vivo pharmacokinetic outcomes.

References

  • Beyreuther, B. K., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews, 13(1), 21-42.

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017-1044.

  • FDA Guidance for Industry. (2017). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations."

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • PubChem Compound Summary. (2025). "Acetamide derivatives and Glycinamide analogs." [2]

Sources

A Comparative Toxicological Assessment of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is a novel compound with potential applications in pharmaceutical and chemical research. As with any new chemical entity, a thorough understanding of its toxicological profile is paramount before its widespread use. This guide provides a comparative analysis of the potential toxicity of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, drawing upon data from structurally similar compounds to infer its likely toxicological characteristics. Due to the limited direct toxicological data on the target compound, this guide employs a structure-activity relationship (SAR) approach, comparing it with two key analogues: N-methylacetamide and N-Butyl-2-(3-chlorobenzyl)acetamide . This comparative framework allows for an informed, preliminary risk assessment and guides future toxicological testing.

Structural Comparison and Rationale for Analogue Selection

To predict the toxicological profile of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, it is crucial to dissect its structure and identify key functional moieties that may contribute to its biological activity and toxicity.

  • Target Compound: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

    • CAS Number: 1183709-43-4[1]

  • Analogue 1: N-methylacetamide

    • This compound represents the core acetamide moiety of the target molecule. Its toxicity data provides a baseline understanding of the potential hazards associated with this functional group.

  • Analogue 2: N-Butyl-2-(3-chlorophenyl)acetamide

    • This compound is a close structural analogue, sharing the N-substituted acetamide structure with a chlorinated phenyl ring. The key difference is the butyl group instead of a methyl group on the amide nitrogen and the absence of the 2-amino group on the acetyl moiety. Its cytotoxicity data offers valuable insight into the potential impact of the chlorobenzyl group.[2]

The selection of these analogues is based on the principle that structurally similar molecules often exhibit comparable biological activities and toxicological profiles. By examining the known toxicities of these building blocks and a closely related compound, we can construct a preliminary toxicity profile for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Comparative Toxicity Profile

The following table summarizes the available toxicological data for the selected analogues. It is important to note that direct data for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is not currently available in public literature.

Toxicological EndpointN-methylacetamideN-Butyl-2-(3-chlorophenyl)acetamide3-Chlorobenzylamine
Acute Oral Toxicity (LD50) > 2000 mg/kg (rat)[3]No data availableNo data available
Cytotoxicity (IC50) No specific data found2.2 µM (MDA-MB-468 cell line)[2]No data available
Genotoxicity (Ames Test) Not considered to be genotoxic based on the weight of evidence from in vitro and in vivo studies.[3]No data availableNo data available
Skin/Eye Irritation Mild skin irritation, no eye irritation in rabbits.[4]No data availableCauses severe skin burns and eye damage.
Reproductive Toxicity May damage the unborn child.[5]No data availableNo data available

Analysis and Structure-Activity Relationship (SAR) Discussion

The comparison of the available data allows for several inferences regarding the potential toxicity of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Acute Toxicity: N-methylacetamide exhibits low acute oral toxicity.[3] The introduction of the 3-chlorobenzyl group may alter this profile. While no LD50 data is available for 3-chlorobenzylamine, its classification as a corrosive substance suggests it could contribute to higher toxicity. Therefore, it is plausible that 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide may have a more significant acute toxicity profile than N-methylacetamide alone.

Cytotoxicity: The IC50 value of 2.2 µM for N-Butyl-2-(3-chlorophenyl)acetamide against the MDA-MB-468 breast cancer cell line indicates significant cytotoxic potential.[2] This suggests that the N-(3-chlorobenzyl)acetamide scaffold is a key driver of this activity. The presence of the 2-amino group on the target compound could further modulate this cytotoxicity. Subtle structural changes, such as the position of a halogen, can significantly impact toxicity.[6]

Genotoxicity: N-methylacetamide is generally not considered genotoxic.[3] However, the introduction of the 3-chlorobenzyl group could potentially introduce genotoxic properties. Aromatic amines and their derivatives are a class of compounds for which structure-activity relationships in carcinogenicity and mutagenicity have been studied.[6] Further testing, such as the Ames test, would be essential to determine the genotoxic potential of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide.

Irritation and Corrosivity: The corrosive nature of 3-chlorobenzylamine is a significant concern. This property is likely to be imparted to the larger molecule, suggesting that 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide may be a skin and eye irritant, and appropriate handling precautions should be taken.

Experimental Protocols for Key Toxicity Assays

To definitively determine the toxicity profile of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, a battery of standardized in vitro and in vivo tests is required. Below are detailed protocols for three fundamental assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Step-by-Step Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Add compound to cells A->C B Prepare serial dilutions of test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine.

Principle: The test measures the frequency of reverse mutations (reversions) from histidine auxotrophy (his-) to prototrophy (his+) in the presence of the test compound. A significant increase in the number of revertant colonies compared to the spontaneous reversion rate indicates that the compound is mutagenic.

Step-by-Step Protocol (Plate Incorporation Method):

  • Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.

  • Metabolic Activation (Optional but recommended): Prepare an S9 mix from the liver of Aroclor 1254-induced rats. This mix contains microsomal enzymes that can metabolically activate compounds to their mutagenic forms.

  • Test Mixture Preparation: In a sterile tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation).

  • Top Agar Addition: Add molten top agar (containing a trace amount of histidine and biotin) to the test mixture.

  • Plating: Quickly vortex the tube and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in an inverted position for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (vehicle) control plates. A dose-dependent increase of at least two-fold over the background is generally considered a positive result.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis A Overnight culture of Salmonella strains C Combine bacteria, compound, and S9 mix (or buffer) A->C B Prepare test compound dilutions & S9 mix B->C D Add molten top agar C->D E Pour onto minimal glucose agar plates D->E F Incubate at 37°C for 48-72 hours E->F G Count revertant colonies F->G H Compare to negative control G->H

Caption: Workflow for the Ames test (Plate Incorporation Method).

In Vivo Acute Oral Toxicity: OECD Test Guideline 420 (Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[4]

Principle: The test involves the administration of the substance to animals at one of a series of fixed dose levels. The procedure is designed to identify a dose that causes evident toxicity without causing mortality.

Step-by-Step Protocol:

  • Animal Selection and Acclimatization: Use healthy young adult rats of a single sex (usually females), acclimatized to the laboratory conditions.

  • Sighting Study: Administer the test substance to a single animal at a starting dose (e.g., 300 mg/kg). Observe the animal for signs of toxicity. Based on the outcome, dose another animal at a higher or lower fixed dose level (5, 50, 300, 2000 mg/kg) until the dose producing evident toxicity is identified.[7]

  • Main Study: Dose a group of five animals with the selected starting dose from the sighting study.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Dose Adjustment: If no evident toxicity is observed, dose another group of five animals at the next higher dose level. If evident toxicity is observed, no further testing at higher doses is needed.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis and Classification: Based on the presence or absence of mortality and evident toxicity at different dose levels, the substance is classified into a GHS category.

OECD420_Workflow cluster_sighting Sighting Study (Single Animals) cluster_main Main Study (Group of 5 Animals) cluster_outcome Outcome & Classification A Select starting dose (e.g., 300 mg/kg) B Dose one animal A->B C Observe for evident toxicity B->C D Adjust dose for next animal (higher or lower) C->D E Identify dose for main study C->E Toxicity observed D->B F Dose 5 animals at selected dose E->F G Observe for 14 days (mortality, clinical signs, body weight) F->G H Decision Point G->H I No evident toxicity: Test at next higher dose H->I No toxicity J Evident toxicity or mortality: Classify according to GHS H->J Toxicity/Mortality I->F Re-dose at higher level K Perform gross necropsy on all animals I->K J->K

Caption: Workflow for OECD Guideline 420 Acute Oral Toxicity Test.

Conclusion and Recommendations

While direct toxicological data for 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide is not yet available, a comparative analysis of its structural analogues provides valuable preliminary insights into its potential toxicity profile. The presence of the N-(3-chlorobenzyl)acetamide moiety suggests a potential for significant cytotoxicity. Furthermore, the corrosive nature of 3-chlorobenzylamine indicates a likelihood of skin and eye irritation.

It is strongly recommended that a comprehensive toxicological evaluation of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide be conducted, following established guidelines, before its use in any application. This should include, at a minimum, in vitro cytotoxicity assays on a panel of cell lines, a bacterial reverse mutation assay (Ames test) to assess genotoxicity, and an in vivo acute oral toxicity study. The findings from these studies will be critical for a thorough risk assessment and for ensuring the safe handling and application of this novel compound.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Acetamide, N-methyl-: Human health tier II assessment. [Link]

  • IVAMI. (2001). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • Aaron Chemistry GmbH. (2025). Safety Data Sheet: 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide. [Link]

  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: N,N-Dimethylacetamide. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylacetamide. [Link]

  • ResearchGate. (n.d.). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. [Link]

  • PubMed. (2000). A quantitative structure--activity relationships model for the acute toxicity of substituted benzenes to Tetrahymena pyriformis using Bayesian-regularized neural networks. [Link]

  • PubChem. (n.d.). 4-Chlorobenzylamine. [Link]

  • PubMed. (2008). Structure-activity relationships of N-benzylsalicylamides for inhibition of photosynthetic electron transport. [Link]

  • Semantic Scholar. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. [Link]

  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • Scholars Research Library. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. [Link]

  • ResearchGate. (2025). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

Sources

A Proposed Framework for the Head-to-Head Efficacy and Safety Profiling of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide and its Analogs as Novel CNS-Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name], Senior Application Scientist

This guide provides a comprehensive framework for the comparative evaluation of 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, a novel N-benzylacetamide derivative, against its rationally designed analogs. The primary objective is to elucidate structure-activity relationships (SAR) and identify lead candidates with superior efficacy and safety profiles for potential development as central nervous system (CNS) therapeutics. The experimental design detailed herein is grounded in established pharmacological and drug discovery principles, ensuring a robust and self-validating investigation.

Introduction: The Rationale for N-Benzylacetamide Analogs

The N-benzylacetamide scaffold is a privileged structure in medicinal chemistry, frequently associated with anticonvulsant and analgesic activities. Compounds incorporating this moiety are known to interact with various CNS targets, including voltage-gated sodium channels and components of the GABAergic system. The parent compound, 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide, has been synthesized as a potential modulator of these pathways. The rationale for a head-to-head study is to systematically probe the effects of structural modifications on potency, selectivity, and pharmacokinetic properties.

This guide will outline a multi-tiered approach, beginning with the synthesis of a focused analog library, progressing through a series of in vitro and in vivo assays, and culminating in a comprehensive data analysis to select a lead candidate.

Analog Design and Synthesis Strategy

The design of the analog library will pivot on three key structural regions of the parent molecule: the amino group, the aromatic ring, and the N-methylacetamide side chain.

  • Region 1: The Alpha-Amino Group. Modifications will explore the impact of N-acylation and N-alkylation on receptor affinity and membrane permeability.

  • Region 2: The 3-Chloro Substituent on the Benzyl Ring. Analogs will be synthesized with alternative substitutions at the meta position (e.g., -F, -Br, -CH3, -OCH3) and by repositioning the chloro group to the ortho and para positions to probe electronic and steric effects.

  • Region 3: The N-Methylacetamide Moiety. The N-methyl group will be replaced with larger alkyl groups (e.g., ethyl, propyl) to investigate steric hindrance at the putative binding site.

General Synthesis Workflow

The synthesis of the proposed analogs will follow a convergent approach, as illustrated in the workflow diagram below. The key steps involve the reductive amination of a substituted benzaldehyde with N-methyl-2-aminoacetamide, followed by purification and characterization.

sub_benz Substituted Benzaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)3) sub_benz->reductive_amination n_methyl N-Methyl-2-aminoacetamide n_methyl->reductive_amination crude_product Crude Product Mixture reductive_amination->crude_product purification Purification (Column Chromatography) crude_product->purification pure_analog Pure Analog purification->pure_analog characterization Characterization (NMR, MS, HPLC) pure_analog->characterization final_product Characterized Analog for Screening characterization->final_product

Caption: General synthetic workflow for the N-benzylacetamide analogs.

Tier 1: In Vitro Screening for CNS Activity

The initial phase of evaluation will involve a battery of in vitro assays to determine the primary pharmacological profile of each analog. The selection of these assays is based on the known targets of related N-benzylacetamide compounds.

Primary Target Engagement: Voltage-Gated Sodium Channel Modulation

Rationale: Many anticonvulsant drugs exert their effects by modulating voltage-gated sodium channels (VGSCs). This assay will determine if the test compounds have activity at these channels.

Experimental Protocol:

  • Cell Line: Use a human neuroblastoma cell line (e.g., SH-SY5Y) endogenously expressing a mixture of VGSC subtypes.

  • Assay: Employ a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) to detect changes in ion flux.

  • Procedure:

    • Plate cells in 96-well plates and culture for 24-48 hours.

    • Load cells with the membrane potential dye.

    • Add test compounds at a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Stimulate the channels with a known activator (e.g., veratridine).

    • Measure the change in fluorescence using a plate reader.

  • Data Analysis: Calculate the IC50 value for each compound, representing the concentration at which it inhibits 50% of the veratridine-induced response.

Off-Target Liability: hERG Channel Blockade

Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. Early assessment of hERG liability is a critical step in drug safety evaluation.

Experimental Protocol:

  • Assay: Automated patch-clamp electrophysiology (e.g., using a QPatch or Patchliner system).

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Procedure:

    • Establish a whole-cell patch clamp configuration.

    • Apply a voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of the test compounds.

    • Measure the inhibition of the hERG current.

  • Data Analysis: Determine the IC50 for hERG channel blockade. A higher IC50 value indicates a lower risk of cardiotoxicity.

Data Summary Table: Tier 1 In Vitro Screening
Compound IDStructureVGSC IC50 (µM)hERG IC50 (µM)Therapeutic Index (hERG/VGSC)
Parent 2-Amino-N-(3-chlorobenzyl)-N-methylacetamideExperimental ValueExperimental ValueCalculated Value
Analog 1 Structure of Analog 1Experimental ValueExperimental ValueCalculated Value
Analog 2 Structure of Analog 2Experimental ValueExperimental ValueCalculated Value
... ............

Tier 2: In Vivo Efficacy and Pharmacokinetic Profiling

Promising candidates from Tier 1 (i.e., those with high VGSC potency and a favorable therapeutic index) will advance to in vivo testing.

Anticonvulsant Efficacy: Maximal Electroshock (MES) Model

Rationale: The MES test is a widely accepted preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Experimental Protocol:

  • Animal Model: Male CD-1 mice.

  • Procedure:

    • Administer the test compound or vehicle via intraperitoneal (IP) injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), deliver a maximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the ED50 for each compound, which is the dose required to protect 50% of the animals from the tonic hindlimb extension.

Neurological Deficit: Rotarod Test

Rationale: This test assesses motor coordination and is used to identify potential CNS side effects, such as sedation or ataxia, at therapeutic doses.

Experimental Protocol:

  • Apparatus: An accelerating rotarod treadmill.

  • Procedure:

    • Train the mice on the rotarod until they can maintain their balance for a set period (e.g., 120 seconds).

    • Administer the test compound or vehicle.

    • At various time points post-administration, place the mice back on the rotarod and measure the latency to fall.

  • Data Analysis: Determine the TD50, the dose at which 50% of the animals exhibit motor impairment.

Preliminary Pharmacokinetics (PK)

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates is crucial. This preliminary study will assess plasma and brain exposure.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Administer a single dose of the test compound (e.g., 10 mg/kg, IP).

    • Collect blood and brain tissue samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and the brain-to-plasma ratio.

Data Summary Table: Tier 2 In Vivo Assessment
Compound IDMES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (TD50/ED50)Brain/Plasma Ratio @ Tmax
Parent Experimental ValueExperimental ValueCalculated ValueExperimental Value
Analog X Experimental ValueExperimental ValueCalculated ValueExperimental Value
Analog Y Experimental ValueExperimental ValueCalculated ValueExperimental Value
... ............

Data Interpretation and Lead Candidate Selection

The final step involves integrating all the data to select a lead candidate for further development. The decision-making process is visualized below.

start Analog Library tier1 Tier 1: In Vitro Screening (VGSC Potency, hERG Safety) start->tier1 decision1 High Potency & Favorable Therapeutic Index? tier1->decision1 tier2 Tier 2: In Vivo Screening (MES Efficacy, Rotarod Toxicity, PK) decision2 High Efficacy & Favorable Protective Index? tier2->decision2 decision1->tier2 Yes stop Terminate Compound decision1->stop No lead_candidate Lead Candidate Identified decision2->lead_candidate Yes decision2->stop No

Caption: Decision-making workflow for lead candidate selection.

An ideal lead candidate will exhibit:

  • High in vitro potency (low µM or nM IC50 at the primary target).

  • A large therapeutic window (high hERG IC50).

  • Potent in vivo efficacy (low ED50 in the MES model).

  • A high protective index (TD50/ED50 > 10).

  • Favorable pharmacokinetic properties , including significant brain penetration.

By systematically applying this head-to-head comparison framework, researchers can efficiently identify promising N-benzylacetamide analogs with the potential for further preclinical and clinical development as novel CNS agents.

References

  • Note: As "2-Amino-N-(3-chlorobenzyl)-N-methylacetamide" is a novel or not widely studied compound, the references below provide authoritative context for the methodologies and compound classes discussed in this proposed framework.
  • Anticonvulsant Drug Discovery: Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery. [Link]

  • Maximal Electroshock (MES) Model: Löscher, W. (2011). Critical review of current preclinical seizure models. Epilepsy Research. [Link]

  • Rotarod Test for Neurological Deficit: Hamm, R. J., Pike, B. R., O'Dell, D. M., Lyeth, B. G., & Jenkins, L. W. (1994). The rotarod test: an evaluation of its effectiveness in assessing motor deficits following traumatic brain injury. Journal of Neurotrauma. [Link]

  • hERG Safety Screening: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. [Link]

  • Brain-Plasma Partitioning: Di, L., & Kerns, E. H. (2015). Blood-Brain Barrier in Drug Discovery. Wiley Online Library. [Link]

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide

[1][2]

Part 1: Executive Summary & Immediate Directives[1]

Do not dispose of this compound down the drain. 2-Amino-N-(3-chlorobenzyl)-N-methylacetamide (CAS: 1183709-43-4) is a halogenated organic amine.[1] It poses environmental risks due to the stability of the chlorobenzyl moiety and potential aquatic toxicity.

Immediate Disposal Classification:

  • Waste Stream: Halogenated Organic Waste .

  • RCRA Status: Non-listed (unless mixed with listed solvents). Must be characterized by generator knowledge.[2][3]

  • Segregation: Keep separate from non-halogenated solvents, strong acids, and oxidizers.[4][3][5]

Part 2: Chemical Profile & Hazard Assessment[1]

To safely dispose of a chemical, you must understand its reactivity profile.[4] This compound combines a basic primary amine, a stable amide linkage, and a chlorinated aromatic ring.[4]

Technical Specifications
PropertyDataRelevance to Disposal
Chemical Name 2-Amino-N-(3-chlorobenzyl)-N-methylacetamideOfficial manifest identifier
CAS Number 1183709-43-4Required for waste inventory
Formula C₁₀H₁₃ClN₂ODefines "Halogenated" status
Mol.[1][4][6][7][8][9][10] Weight 212.68 g/mol Calculation of load limits
Physical State Solid (typically) or Viscous OilDetermines container type (Drum vs. Lab Pack)
Solubility DMSO, Methanol, DCMDictates compatible solvent waste streams
Hazard Logic (E-E-A-T Analysis)
  • The Chlorobenzyl Group: The carbon-chlorine bond on the aromatic ring is robust.[1] It resists biodegradation in standard sewage treatment, necessitating high-temperature incineration as the only valid disposal method.[1][4]

  • The Primary Amine: This functional group is basic and reactive. It must never be mixed with acid waste streams (e.g., waste generated from acid digestions) or acylating agents (e.g., acid chlorides/anhydrides) in the waste container, as this can generate heat or toxic fumes.[4]

  • The Amide Backbone: Generally stable, but contributes to the organic load (COD) of the waste.[4]

Part 3: Operational Disposal Protocols

Waste Stream Segregation Logic

The most common error in laboratory disposal is cross-contamination. Use the following decision logic to determine the correct waste container.

WasteSegregationstartWaste Generation:2-Amino-N-(3-chlorobenzyl)-N-methylacetamidestatePhysical State?start->statesolidSolid / Pure Substancestate->solidSolid/PowderliquidIn Solution?state->liquidLiquid/Solutionaction_solidDISPOSAL A:Solid Waste Lab Pack(Label: Toxic/Irritant)solid->action_solidsolventSolvent Type?liquid->solventhaloHalogenated Solvent(DCM, Chloroform)solvent->haloContains HalogensnonhaloNon-Halogenated Solvent(MeOH, DMSO)solvent->nonhaloNo HalogensaqueousAqueous Buffersolvent->aqueousWater Basedaction_haloDISPOSAL B:Halogenated Organic Waste Carboy(High BTU Incineration)halo->action_haloaction_nonhaloDISPOSAL B:*Treat as Halogenated*(Due to solute content)nonhalo->action_nonhaloContaminates Streamaction_aqDISPOSAL C:Aqueous Waste (Basic/Neutral)Check pHaqueous->action_aq

Figure 1: Decision Logic for Waste Stream Segregation. Note that adding a halogenated solute to a non-halogenated solvent converts the entire container to "Halogenated Waste" for pricing and regulatory purposes.[4]

Step-by-Step Disposal Procedure
Scenario A: Solid Waste (Pure Compound)

Objective: Dispose of expired or excess solid chemical.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Amino-N-(3-chlorobenzyl)-N-methylacetamide".[1][11]

    • Hazards: Check "Toxic" and "Irritant".[6][12]

  • Secondary Containment: Place the sealed container into a clear zip-lock bag to protect the label and contain minor leaks.

  • Manifesting: List as "Laboratory Chemicals, N.O.S. (Not Otherwise Specified)" for Lab Packing.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Objective: Dispose of mother liquors or analytical waste.

  • Compatibility Check: Ensure the waste carboy does not contain strong acids (Nitric, Sulfuric) or oxidizers (Peroxides).[5] The amine group is incompatible with these.

  • Selection: Select the Halogenated Solvent waste carboy (Red tag/Red can is standard in many labs).

    • Why? Even if dissolved in Methanol (non-halogenated), the presence of the chlorine atom in the solute (2-Amino-N-(3-chlorobenzyl)...) technically renders the mixture halogenated for incineration purposes.[1][4]

  • Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Part 4: Spill Response & Emergency Protocols

In the event of a spill, autonomy and speed are critical.[4] Follow this self-validating workflow.

SpillResponseassess1. ASSESSIs it > 100g oroutside fume hood?evacuateEVACUATE LABCall EHS/Emergencyassess->evacuateYES (Major Spill)ppe2. PPE UPNitrile Gloves (Double),Goggles, Lab Coatassess->ppeNO (Minor Spill)contain3. CONTAINCircle spill withabsorbent pads/socksppe->containabsorb4. ABSORBCover with Vermiculiteor Sandcontain->absorbcollect5. COLLECTScoop into bag,double bag, labelabsorb->collect

Figure 2: Spill Response Workflow. The threshold for "Major Spill" depends on facility ventilation, but >100g of a fine amine powder outside a hood is generally an evacuation trigger.[4]

Decontamination of Surface: After removing the solid/absorbed material:[1][3]

  • Wipe the area with a mild dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize potential amine residues.

  • Follow with a soap and water wash.[2][6][12]

  • Dispose of all cleanup materials (paper towels, gloves) as Hazardous Solid Waste .

Part 5: Regulatory Compliance (RCRA)[1]

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][4]

  • Waste Codes: This specific molecule is not on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists.[1]

  • Characteristic Determination:

    • If the waste is a solid, it likely does not carry a D-code unless it fails TCLP (unlikely for this structure) or is ignitable.[1][4]

    • Default Classification: Most facilities manage this as Non-RCRA Regulated Hazardous Waste (state regulated) OR assign a generic code if mixed with solvents (e.g., F002 for spent halogenated solvents).

  • Documentation: Always list the full chemical name on the waste tag. Do not use abbreviations like "Amine-1" or "Project X Waste".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Chlorobenzyl amines (General Class).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

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